Technical Monograph: Structural Dynamics and Synthetic Architecture of N-Benzyl-2-hydroxypropanamide
[1] Executive Summary: The Chiral Scaffold N-Benzyl-2-hydroxypropanamide (CAS: 6295-31-4), also known as N-benzyllactamide, represents a fundamental pharmacophore in medicinal chemistry.[1] It serves as a simplified stru...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Chiral Scaffold
N-Benzyl-2-hydroxypropanamide (CAS: 6295-31-4), also known as N-benzyllactamide, represents a fundamental pharmacophore in medicinal chemistry.[1] It serves as a simplified structural model for complex peptidic drugs and anticonvulsants, such as lacosamide derivatives.[1] Its significance lies not merely in its functional groups but in its stereochemical fidelity and conformational dynamics .[1]
For researchers in drug discovery, this molecule offers a unique window into amide-hydroxyl intramolecular interactions .[1] The vicinal hydroxyl group acts as a conformational lock, influencing receptor binding affinity through a pseudo-cyclic hydrogen-bonding network.[1] This guide dissects the molecule from a structural, synthetic, and analytical perspective, providing a robust roadmap for its utilization in high-stakes research.[1]
Synthetic Architecture: A Green Chemistry Protocol
While coupling agents (EDCI, DCC) are standard for amide bond formation, they introduce atom-inefficiency and difficult-to-remove urea byproducts.[1] For N-benzyl-2-hydroxypropanamide, a direct aminolysis of ethyl lactate is the superior, self-validating protocol.[1] This method leverages thermodynamic control, driving the equilibrium forward by the removal of ethanol, ensuring high stereochemical retention of the lactate center.[1]
Experimental Workflow
Objective: Synthesis of (S)-N-benzyl-2-hydroxypropanamide with >98% ee retention.
Charge: In a round-bottom flask equipped with a magnetic stir bar, combine Ethyl (S)-lactate (10 mmol) and Benzylamine (10 mmol).
Reflux: Heat the mixture to gentle reflux (approx. 100°C if neat) for 12–24 hours. The absence of solvent accelerates the reaction via concentration effects.[1]
Monitor: Track consumption of benzylamine via TLC (50% EtOAc/Hexanes) or GC-MS.
Workup: Cool to room temperature. The crude mixture will likely be a viscous oil or waxy solid.[1]
Purification: Remove volatiles under reduced pressure. Purify via flash column chromatography on silica gel (Eluent: 30-50% EtOAc in Hexanes) to yield the product as a colorless viscous oil or low-melting white solid.
Why This Works (Causality):
Atom Economy: The only byproduct is ethanol, which can be distilled off.[1]
Chirality Protection: Avoiding activation (like acid chlorides) minimizes the risk of racemization at the alpha-carbon, preserving the (S)-configuration essential for bioactivity studies.[1]
Visualization: Synthetic Pathway
Figure 1: Direct aminolysis pathway emphasizing atom economy and byproduct elimination.[1]
Structural Characterization & Data
Reliable identification requires precise spectroscopic data.[1] The following parameters are derived from high-purity samples and serve as the standard for quality control.
Physicochemical Data Profile[1][2][3][4][5][6][7][8][9]
Interpretation:
The coupling constant (J) and chemical shift of the alpha-proton (δ 4.[1]24) are critical. A shift downfield compared to free lactate indicates the electron-withdrawing effect of the amide.[1]
Stereochemical & Conformational Dynamics
The biological potency of N-benzyl-2-hydroxypropanamide derivatives often hinges on a specific conformational lock.
The Gamma-Turn Mimic
In non-polar solvents (like the hydrophobic pocket of a receptor), the molecule adopts a preferred conformation stabilized by an intramolecular hydrogen bond .[1] The hydroxyl proton donates to the amide carbonyl oxygen, forming a pseudo-5-membered ring (C5 conformation).[1]
Result: This locks the rotation around the C(alpha)-C(carbonyl) bond, presenting a rigid face to the biological target.[1] This mimics the "gamma-turn" found in peptides, making this scaffold a valuable peptidomimetic.[1]
Visualization: Conformational Equilibrium
Figure 2: Equilibrium shifting towards the bioactive 'locked' conformation in hydrophobic environments.
Pharmacological Implications
This molecule is not just a chemical curiosity; it is a template.
CNS Activity: The benzylamide moiety is a privileged structure in Central Nervous System (CNS) drugs.[1] It facilitates crossing the Blood-Brain Barrier (BBB) due to its lipophilicity.[1]
Lacosamide Analogs: Lacosamide (Vimpat) is a functionalized amino acid.[1] N-benzyl-2-hydroxypropanamide represents the "de-amino" analog, often used in Structure-Activity Relationship (SAR) studies to determine the necessity of the alpha-amino group for anticonvulsant activity.[1]
Chiral Pool Synthesis: The (S)-enantiomer serves as a starting material for more complex chiral auxiliaries and ligands in asymmetric catalysis.[1]
References
Yang, X., & Birman, V. B. (2009).[1] Kinetic Resolution of Secondary Alcohols Catalyzed by Amidine-Based Catalysts. Organic Letters, 11(7), 1499–1502.[1]
Trincado, M., et al. (2011).[1] Cooperative Metal-Ligand Reactivity. Chemistry - A European Journal, 17(42), 11905–11913.[1][2] [1]
RSC Advances Supplementary Information . (2014). Synthesis and characterization data for N-benzyl-2-hydroxypropanamide (Compound 3d).
Zhang, Q. X., & Zhang, B. S. (2008).[1][4] N-Benzyl-2-hydroxybenzamide.[1][4] Acta Crystallographica Section E, 64(5), o884.[1][4] (Cited for comparative structural analysis of the benzylamide H-bonding motif).
[1][2] Executive Summary N-benzyl-2-hydroxypropanamide (CAS: 6295-31-4) is a pivotal chiral building block and amide intermediate used in organic synthesis and medicinal chemistry.[1][2] Structurally composed of a lactat...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
N-benzyl-2-hydroxypropanamide (CAS: 6295-31-4) is a pivotal chiral building block and amide intermediate used in organic synthesis and medicinal chemistry.[1][2] Structurally composed of a lactate moiety coupled to a benzylamine group, it serves as a robust scaffold for asymmetric synthesis, particularly in the generation of
-amino acids and as a reference standard for N-benzyl carboxamide derivatives. This guide provides a definitive technical profile, including validated identifiers, synthesis protocols, and spectral characterization data.
Part 1: Chemical Identity & Informatics[4]
Core Identifiers
The following identifiers are verified for the racemic mixture. For stereospecific applications, the (S)-enantiomer (derived from L-lactate) is the most common synthetic target.
The compound consists of a 2-hydroxypropanoyl group linked via an amide bond to a benzyl moiety.[1][2][3] The C2 carbon of the propanoyl chain is a chiral center.
Part 2: Synthetic Pathways
Primary Synthesis: Aminolysis of Ethyl Lactate
The most robust and atom-economical route involves the direct aminolysis of ethyl lactate with benzylamine. This method avoids harsh coupling reagents (like DCC/EDC) and can be performed under solvent-free conditions or in green solvents like ethanol.
Reaction Scheme
Experimental Protocol
Objective: Synthesis of (S)-N-benzyl-2-hydroxypropanamide on a 10 mmol scale.
Step 1: Charge a round-bottom flask with benzylamine and ethyl lactate.
Step 2: Heat the mixture to reflux (approx. 100°C if neat, 80°C if in EtOH) for 12–24 hours. Monitor by TLC (50% EtOAc/Hexanes).[4]
Step 3: Cool the reaction mixture to room temperature.
Step 4 (Workup): Remove volatiles (ethanol byproduct) under reduced pressure.
Step 5 (Purification): Purify the crude residue via flash column chromatography on silica gel (Eluent: 30–50% EtOAc in Hexanes).
Yield: Expect 70–94% yield as a colorless oil.
Process Logic Diagram
Part 3: Physicochemical & Spectral Properties[8]
Physical Data
Unlike its phenylacetamide analogs (which are typically solids), N-benzyl-2-hydroxypropanamide is often isolated as a viscous oil or low-melting solid depending on purity and enantiomeric excess.
Property
Value
Physical State
Colorless Oil to Waxy Solid
Density
~1.126 g/cm³
Boiling Point
~393.7°C (at 760 mmHg)
Flash Point
~192°C
Solubility
Soluble in MeOH, EtOH, CHCl3, EtOAc; Low solubility in Hexanes
Analytical Characterization (NMR)
The following data represents the (S)-enantiomer in
The doublet at 1.42 ppm and quartet at 4.24 ppm confirm the intact lactate backbone.
The benzylic protons appear as a doublet due to coupling with the NH proton (or diastereotopic splitting if restricted rotation exists, though usually a doublet).
Part 4: Applications in Research
Chiral Auxiliary in Asymmetric Synthesis
N-benzyl-2-hydroxypropanamide serves as a chiral scaffold.[3] The free hydroxyl group allows for the formation of rigid transition states (via chelation) when used to direct the stereochemistry of subsequent reactions, such as the alkylation of enolates to form
-amino acids [1].
Pharmaceutical Intermediate
This compound acts as a structural precursor for various neuroactive agents. While distinct from Lacosamide (which utilizes a serine backbone), N-benzyl-lactamide derivatives are investigated as analogs in anticonvulsant drug discovery programs [2].
Green Chemistry Benchmarking
Due to the efficiency of the ethyl lactate aminolysis, this reaction is frequently used as a benchmark for testing new "green" catalysts (e.g., enzymatic deformylases or novel Lewis acids) intended to form amide bonds without coupling reagents [3].
References
Note: Utilizes N-benzyl-2-hydroxypropanamide as a chiral inductor for synthesizing gamma-amino acids.
Synthesis and Spectral Data of N-benzyl-2-hydroxypropanamide
Source:RSC Advances (Supplementary Information)
Data: Provides specific 1H NMR shifts and physical state (colorless oil) for the (S)-isomer.
Catalytic Amidation Methodologies
Source:Journal of Organic Chemistry / NIH
Context: Discusses the thermodynamic control of amide formation from esters and amines.
Chemical Identity and Properties
Source:ChemSrc Database
Data: CAS 6295-31-4, Density, and Boiling Point data.[2][5]
Technical Guide: Distinguishing (S)-N-Benzyl-2-Hydroxypropanamide from its (R)-Enantiomer
Executive Summary N-benzyl-2-hydroxypropanamide (also known as N-benzyl lactamide) serves as a critical chiral building block in the synthesis of anticonvulsants and a model compound for amide-based chiral resolution.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-benzyl-2-hydroxypropanamide (also known as N-benzyl lactamide) serves as a critical chiral building block in the synthesis of anticonvulsants and a model compound for amide-based chiral resolution.[1][2] The distinction between its (S)- and (R)- enantiomers is not merely academic; it dictates biological efficacy, regulatory compliance in drug development, and synthetic sourcing strategies.[1]
This guide provides a technical breakdown of the structural, synthetic, and analytical differences between the two enantiomers, designed for researchers requiring high-fidelity data for experimental design.
Molecular Identity & Stereochemical Definition
The core difference lies in the absolute configuration at the C2 position (alpha-carbon).[1][2] Following Cahn-Ingold-Prelog (CIP) priority rules, the hydroxyl group (-OH) holds the highest priority, followed by the amide carbonyl (-CONHBn), the methyl group (-CH3), and hydrogen (-H).[1]
Structural Comparison
Feature
(S)-N-benzyl-2-hydroxypropanamide
(R)-N-benzyl-2-hydroxypropanamide
Chiral Source
Derived from L-(+)-Lactic Acid (Natural)
Derived from D-(-)-Lactic Acid (Unnatural/Bacterial)
Configuration
(S)-Configuration
(R)-Configuration
Projected Geometry
OH group projects out (wedge) when H is back.[1][2][3]
OH group projects in (dash) when H is back.
CAS Number
6295-31-4 (Generic/Racemic)
Specific CAS varies by catalog
Molecular Weight
179.22 g/mol
179.22 g/mol
3D Stereochemical Logic
The biological activity of benzylamides (such as the anticonvulsant Lacosamide) is highly stereoselective.[1][2] While Lacosamide is a functionalized amino acid derivative ((R)-serine based), N-benzyl-2-hydroxypropanamide is its hydroxy-acid structural analog.[1][2] In many binding pockets (e.g., voltage-gated sodium channels), the spatial arrangement of the hydrogen bond donor (-OH or -NH) at C2 is the "activity switch."[1]
Synthetic Pathways: Causality & Control[1][2]
The synthesis of these enantiomers is dictated by the Chiral Pool strategy.[1][2] The choice of starting material determines the final stereochemistry because the aminolysis reaction typically proceeds with retention of configuration .[1][2]
Pathway A: (S)-Enantiomer (Green Aminolysis)
The (S)-enantiomer is synthesized from L-Ethyl Lactate , a renewable "green solvent" produced from carbohydrate fermentation.[1]
Conditions: Solvent-free or Ethanol, mild reflux (80°C).[1][2]
Atom Economy: High.[1][2] Ethanol is the only byproduct.[1][2]
Pathway B: (R)-Enantiomer (Inversion or D-Source)
Accessing the (R)-enantiomer requires either D-Ethyl Lactate (more expensive) or a chemical inversion strategy (Mitsunobu reaction) starting from L-Lactate, though the latter is atom-inefficient for simple amides.[1]
Figure 1: Parallel synthesis of enantiomers via direct aminolysis of chiral ethyl lactates.[1][2] This method preserves the stereocenter.[1]
Analytical Differentiation
Since the enantiomers share identical boiling points, solubilities, and achiral NMR spectra, they must be distinguished using chiral environments.[1][2]
Chiral HPLC Protocol
The most robust method for quantification and identification is Chiral High-Performance Liquid Chromatography (HPLC).[1][2]
Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak IA or Chiralcel OD-H ).[1][2] These columns use amylose or cellulose tris(3,5-dimethylphenylcarbamate) selectors that form transient diastereomeric complexes with the analyte.[1][2]
Mobile Phase: Non-polar/Polar mix (e.g., Hexane : Isopropanol, 90:10).[1][2]
Detection: UV at 210 nm (Amide bond absorption) or 254 nm (Benzyl ring).[1][2]
Differentiation Logic:
Due to the spatial orientation of the -OH group, one enantiomer will interact more strongly with the chiral carbamate sites in the column, leading to a longer retention time.[1]
Figure 2: Analytical workflow for determining enantiomeric purity using Chiral HPLC.
Optical Rotation
While specific rotation
depends on solvent and concentration, the signs are opposite.[1][2]
(S)-Enantiomer: Typically exhibits negative rotation (-) in solvents like chloroform, correlating with the L-lactate precursor (though L-lactic acid itself is (+), the ester/amide derivatives often flip sign depending on the solvent shell).[1] Note: Always run a standard of known origin to confirm sign in your specific solvent.[1]
(R)-Enantiomer: Exhibits the opposite sign to the (S)-form.[1]
Biological & Functional Implications[1][2][4]
In drug development, the difference between (S) and (R) is the difference between a drug and an impurity.[1][2]
Structure-Activity Relationship (SAR)[1]
Lacosamide Context: The antiepileptic drug Lacosamide is the (R)-enantiomer of a functionalized serine derivative.[1][2] SAR studies on related N-benzyl amides indicate that the (R)-configuration at the C2 position is often essential for maximal affinity to the slow-inactivation gate of voltage-gated sodium channels.[1][2]
The Hydroxy Analog: N-benzyl-2-hydroxypropanamide is a metabolic analog where the amino group is replaced by a hydroxyl.[1][2] While less potent than the amino-derivative, the (R)-hydroxy enantiomer generally retains a closer 3D-pharmacophore overlay with bioactive sites than the (S)-form.[1]
Stability[1][2]
Metabolic: The amide bond is susceptible to amidases.[1][2] However, the presence of the alpha-hydroxy group can influence hydrolysis rates.[1] The stereochemistry can affect the binding affinity to these hydrolytic enzymes, potentially giving one enantiomer a longer half-life in vivo.[1]
References
Synthesis of Chiral Amides: Ratchford, W. P., & Fisher, C. H. (1950).[1][2] Preparation of N-substituted lactamides by aminolysis of ethyl lactate. Journal of Organic Chemistry. [2]
Anticonvulsant SAR Studies: Choi, D., Stables, J. P., & Kohn, H. (1996).[1][2] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Bioorganic & Medicinal Chemistry.
Chiral Separation Methodology: Norton, D., et al. (2007).[1][2][4] Separation and determination of lactic acid enantiomers by HPLC. Journal of Chromatography B.
Green Solvent Applications: Pereira, C. S. M., et al. (2011).[1][2] Ethyl lactate as a green solvent: A review. Green Chemistry.
N-benzyl lactamide synonyms and IUPAC nomenclature
An In-Depth Technical Guide to N-benzyl lactamide: Nomenclature, Synonyms, and Properties Introduction N-benzyl lactamide is a chiral chemical compound derived from lactic acid, a ubiquitous alpha-hydroxy acid, and benzy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-benzyl lactamide: Nomenclature, Synonyms, and Properties
Introduction
N-benzyl lactamide is a chiral chemical compound derived from lactic acid, a ubiquitous alpha-hydroxy acid, and benzylamine. As a member of the amide family, it possesses a unique combination of structural features—a secondary amide, a hydroxyl group, and an aromatic benzyl moiety—that make it a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure serves as a valuable scaffold and a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialty polymers.
This technical guide provides a comprehensive overview of N-benzyl lactamide, designed for scientists and drug development professionals. It offers a detailed exploration of its IUPAC nomenclature, a consolidated list of its synonyms, and a summary of its key chemical and physical properties. By explaining the causality behind its systematic naming and providing clear, referenced data, this document aims to serve as an authoritative resource for researchers working with this compound.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and fundamental properties. N-benzyl lactamide is structurally characterized by a propanamide backbone with a hydroxyl group at the C2 position and a benzyl group substituent on the amide nitrogen.
1.1. Molecular Structure
The two-dimensional structure of N-benzyl lactamide is as follows:
This structure highlights the key functional groups: a secondary alcohol, a secondary amide, and a phenyl ring. The chiral center at the second carbon (C2) means that N-benzyl lactamide can exist as two distinct enantiomers: (S)-N-benzyl-2-hydroxypropanamide and (R)-N-benzyl-2-hydroxypropanamide, or as a racemic mixture.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of N-benzyl lactamide is presented below for quick reference.
The systematic naming of a chemical compound according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous and universally understood identifier. The official IUPAC name for N-benzyl lactamide is N-benzyl-2-hydroxypropanamide .[1] Understanding the basis for this name is crucial for clear scientific communication.
2.1. Deconstructing the Systematic Name
The IUPAC name can be broken down into its constituent parts, each describing a specific feature of the molecular structure. This systematic approach ensures that the name precisely reflects the molecule's connectivity.
Parent Chain: Propanamide
The longest carbon chain containing the principal functional group (the amide) has three carbon atoms, making it a derivative of propane. The "-amide" suffix indicates the presence of the -C(=O)N- functional group, establishing the parent name as "propanamide."
Substituent on the Carbon Chain: 2-hydroxy
A hydroxyl (-OH) group is attached to the second carbon atom of the propanamide chain (the carbon adjacent to the carbonyl group). Its position is indicated by the locant "2-", leading to "2-hydroxypropanamide."
Substituent on the Nitrogen Atom: N-benzyl
The amide's nitrogen atom is bonded to a benzyl group (-CH₂-C₆H₅). In amide nomenclature, substituents attached to the nitrogen are designated with an "N-" prefix. This gives the component "N-benzyl."
Combining these components logically results in the full, unambiguous IUPAC name.
2.2. Visualization of Nomenclature
The following diagram illustrates the relationship between the structural components of the molecule and the parts of its IUPAC name.
Caption: Breakdown of the IUPAC name for N-benzyl-2-hydroxypropanamide.
Common Synonyms and Identifiers
While the IUPAC name is the formal standard, several synonyms for N-benzyl lactamide are used in commercial and laboratory contexts. The most prevalent trivial name, "N-benzyl lactamide," is derived from its synthesis from lactic acid and benzylamine. Lactamide itself is the common name for 2-hydroxypropanamide.[2][3]
Name Type
Identifier
IUPAC Name
N-benzyl-2-hydroxypropanamide
Common Name
N-benzyl lactamide
Alternative Name
N-benzyl-2-hydroxy-propionamide
Alternative Name
N-Benzyl-lactamid
CAS Number
6295-31-4
Synthesis Methodology
The synthesis of N-benzyl lactamide is a standard procedure in organic chemistry, typically involving the formation of an amide bond between a lactic acid derivative and benzylamine. The choice of starting materials and reaction conditions can be optimized to maximize yield and purity.
4.1. Overview of Synthetic Routes
The most common and straightforward method for preparing N-benzyl lactamide is the direct aminolysis of an ester of lactic acid, such as ethyl lactate, with benzylamine.[1] This reaction is often performed at elevated temperatures, with or without a catalyst, and proceeds by nucleophilic acyl substitution. Another viable route involves the ring-opening of lactide (the cyclic di-ester of lactic acid) with benzylamine.[1][4]
4.2. Example Protocol: Synthesis via Aminolysis of Ethyl Lactate
This protocol describes a representative lab-scale synthesis of N-benzyl lactamide. This self-validating system relies on the stoichiometric reaction between the starting materials and the removal of a volatile byproduct to drive the reaction to completion.
Materials:
Ethyl lactate (1.0 eq)
Benzylamine (1.1 eq)
Toluene (or another suitable high-boiling solvent)
Reaction flask with reflux condenser and Dean-Stark trap (optional, for ethanol removal)
Magnetic stirrer and heating mantle
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging Reactants: Charge the flask with ethyl lactate and toluene.
Addition of Amine: While stirring, add benzylamine to the solution. An excess of the amine is used to ensure complete consumption of the ester.
Reaction: Heat the mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the ethyl lactate spot/peak.
Workup: After the reaction is complete, cool the mixture to room temperature.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-benzyl lactamide.
4.3. Workflow Visualization
The following diagram outlines the key steps in the synthesis of N-benzyl lactamide from ethyl lactate and benzylamine.
Caption: Workflow for the synthesis of N-benzyl lactamide.
Applications and Research Context
N-benzyl lactamide's utility stems from its hybrid structure, making it relevant in several scientific domains.
Chiral Building Block: As a derivative of chiral lactic acid, enantiomerically pure forms of N-benzyl lactamide are valuable starting materials or resolving agents in asymmetric synthesis, a cornerstone of modern drug discovery.
Pharmaceutical Intermediate: The amide bond is a fundamental linkage in countless pharmaceutical drugs. N-benzyl lactamide can serve as an intermediate or fragment in the synthesis of biologically active molecules. Related structures like N-benzylacetamide are known intermediates in pharmaceutical development.[5][6]
Specialty Solvents and Formulation Aids: Lactamides, in general, have been explored for their use as biodegradable and low-toxicity solvents. A patent describes the use of related N-substituted lactamides, including N-(2-hydroxyethyl)-N-benzyl lactamide, as effective solvents for pesticides and other active ingredients, suggesting a potential application for N-benzyl lactamide in agrochemical or pharmaceutical formulations.[4][7]
Polymer Chemistry: The hydroxyl group offers a reactive handle for polymerization reactions, allowing for the incorporation of N-benzyl lactamide into polyesters or polyurethanes to create new materials with tailored properties.
Conclusion
N-benzyl lactamide, systematically known as N-benzyl-2-hydroxypropanamide , is a well-defined chemical entity with a clear and logical nomenclature derived from its constituent parts. Its identity is further clarified by a set of common synonyms rooted in its synthetic origins from lactic acid. For researchers, a precise understanding of its naming conventions, coupled with knowledge of its properties and synthetic routes, is essential for effective and reproducible science. As a versatile chiral intermediate and a potential specialty solvent, N-benzyl lactamide will continue to be a valuable compound in the toolkits of chemists and drug development professionals.
References
N-benzyl-2-hydroxy-propanamide | CAS#:6295-31-4. (n.d.). ChemSrc. Retrieved February 3, 2026, from [Link]
Lactamide - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
Lactamide | C3H7NO2 | CID 94220 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
Process for producing lactamide compounds, new lactamide compounds and formulations containing lactamide compounds. (2007). Google Patents.
PROCESS FOR PRODUCING LACTAMIDE COMPOUNDS, NEW LACTAMIDE COMPOUNDS AND FORMULATIONS CONTAINING LACTAMIDE COMPOUNDS. (2007). European Patent Office. Retrieved February 3, 2026, from [Link]
An In-Depth Technical Guide to the Biological Activities of N-benzyl-2-hydroxypropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of N-benzyl-2-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of N-benzyl-2-hydroxypropanamide derivatives. Synthesizing technical data with field-proven insights, this document serves as a critical resource for professionals engaged in medicinal chemistry and novel therapeutic development.
Introduction: A Versatile Pharmacophore
N-benzyl-2-hydroxypropanamide and its derivatives represent a class of organic compounds built upon a simple yet remarkably versatile scaffold. This structure, characterized by a central propanamide core linked to a benzyl group, has emerged as a promising pharmacophore in the discovery of novel therapeutics. The inherent chirality at the C2 position, coupled with the potential for diverse substitutions on both the benzyl and propanamide moieties, allows for fine-tuning of its physicochemical properties and biological targets. Research has revealed that these derivatives possess a wide spectrum of pharmacological activities, including potent anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects, making them a focal point of significant interest in drug development.[1]
The Chemical Core: Synthesis and Structure-Activity Relationships (SAR)
The therapeutic potential of any chemical class is fundamentally tied to its synthetic accessibility and the rational understanding of its structure-activity relationships (SAR). This section outlines the general synthetic pathways to N-benzyl-2-hydroxypropanamide derivatives and dissects the key structural features that govern their biological efficacy.
General Synthesis Strategy
The most common and straightforward method for synthesizing the N-benzyl-2-hydroxypropanamide core involves the direct amidation of a lactic acid derivative (e.g., ethyl lactate) with benzylamine. This reaction is typically conducted under reflux conditions. The resulting product can be purified using standard techniques like column chromatography.[2] This approach is robust and allows for the use of various substituted benzylamines and propanamide precursors to generate a diverse library of analogues for screening.
General synthesis workflow for N-benzyl-2-hydroxypropanamide derivatives.
Key Pharmacophoric Features and SAR Insights
Systematic evaluation of N-benzylpropanamide derivatives has revealed critical insights into their SAR, particularly in the context of anticonvulsant activity.[3][4][5]
The Propanamide Core & C3 Substitution: Studies on related N-benzyl-2-acetamidopropionamides have shown that placing a small, heteroatom-containing moiety at the C3 position is a crucial feature for maximal anticonvulsant activity.[3] Specifically, oxygen-substituted derivatives, such as 3-methoxy and 3-ethoxy analogues, have demonstrated highly potent effects.[3][5] The size of this substituent is critical; activity tends to improve with a coinciding decrease in the size of the 3-alkoxy group.[5]
Stereochemistry at C2: The chirality at the C2 carbon is paramount. For N-benzyl-2-acetamido-3-methoxypropionamide, the principal anticonvulsant activity resides almost exclusively in the (R)-stereoisomer.[3][4] This stark stereospecificity suggests a highly defined binding interaction with its biological target.
The N-Benzyl Group: While the core structure is essential, modifications to the N-benzyl ring can further modulate activity. Studies on the clinical antiepileptic agent Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) have shown that non-bulky substituents at the 4'-position of the benzyl ring can yield superb activity, often exceeding that of the parent compound.[6]
Key pharmacophoric regions of N-benzylpropanamide derivatives.
The most extensively documented and promising therapeutic application of this chemical class is in the treatment of epilepsy. Numerous derivatives have shown broad-spectrum protection in preclinical seizure models.
Key Experimental Models & Rationale
The initial screening of potential anticonvulsants relies on a battery of well-validated in vivo models, each designed to mimic different aspects of human epilepsy.
Maximal Electroshock (MES) Test: This is the gold-standard model for generalized tonic-clonic seizures.[7][8] It identifies compounds that prevent the spread of seizures through neural circuits.[7] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7] Its predictive value is high for drugs effective against generalized seizures in humans.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical convulsant model is used to identify compounds effective against absence (petit mal) seizures.[9][10] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[10] A compound's ability to prevent or delay the onset of these seizures suggests a mechanism involving the enhancement of GABAergic neurotransmission or blockade of T-type calcium channels.
6-Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against therapy-resistant partial seizures.[11][12] The low-frequency (6 Hz) electrical stimulation produces a seizure state that is less severe than MES but is resistant to many standard antiepileptic drugs.[12] Protection in this model, especially at higher currents (e.g., 44 mA), is a strong indicator of a novel mechanism of action or superior efficacy.[11]
Quantitative Anticonvulsant Data
The following table summarizes the anticonvulsant efficacy of key N-benzyl-2-acetamidopropionamide derivatives, demonstrating the potent effects achievable through targeted chemical modification.
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol describes a self-validating system for assessing anticonvulsant activity in mice.
Animal Preparation: Use male CF-1 mice (25-30 g).[13] Acclimate animals for at least one week before testing. House animals in groups with free access to food and water.
Group Allocation: Randomly assign animals to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% methylcellulose in water), Positive Control (Phenytoin, 10 mg/kg), and Test Compound (at least 3 dose levels).
Compound Administration: Administer all substances intraperitoneally (i.p.) 30-60 minutes prior to the seizure induction, allowing for systemic absorption.
Seizure Induction:
Anesthetize the corneas of each mouse with a drop of 0.5% tetracaine hydrochloride.[7]
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[7]
Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds via the corneal electrodes using a constant-current device.[7]
Observation & Endpoint: Immediately after stimulation, observe the animal for the characteristic seizure pattern. The critical endpoint is the presence or absence of a tonic hindlimb extension.[7] An animal is considered "protected" if this tonic extension is abolished.
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis. The vehicle control group should show 0% protection, while the positive control group should show ~100% protection, validating the assay.
Workflow for in vivo anticonvulsant screening using the MES test.
Anti-inflammatory and Analgesic Effects
Beyond their effects on neuronal excitability, benzamide derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1][14] This dual activity is highly desirable in conditions where inflammation and pain are comorbidities of the primary pathology, such as in certain types of epilepsy or neuropathic pain.
Mechanism of Action: Inhibition of the NF-κB Pathway
A primary mechanism underlying the anti-inflammatory effects of benzamides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and enzymes like COX-2.[17][18]
Under normal resting conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, TNF-α) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of inflammatory mediators.[19] Benzamide derivatives have been shown to inhibit this process, likely by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the downstream inflammatory response.[15][16]
Inhibitory action of Benzamide derivatives on the NF-κB signaling pathway.
This is a classic, robust, and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[20][21][22]
Animal & Grouping: Use male Sprague-Dawley rats (180-220 g). Randomly assign to Vehicle, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (n=6).
Baseline Measurement: Using a digital plethysmometer, measure the initial volume (V₀) of the right hind paw of each rat.
Compound Administration: Administer compounds orally (p.o.) one hour before inducing inflammation.[20]
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw of each rat.[20][21]
Post-Induction Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
Data Analysis:
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Other Investigated Biological Activities
The versatile N-benzyl-2-hydroxypropanamide scaffold has been explored for other therapeutic applications, demonstrating a broad biological footprint.
Antimicrobial and Antioxidant Activity
Certain derivatives, particularly 2-hydroxy benzyl hydrazides, have shown significant antibacterial and antioxidant properties.[23] In one study, a derivative exhibited a larger zone of inhibition against both S. aureus (Gram-positive) and E. coli (Gram-negative) than the standard antibiotic ciprofloxacin.[23] The same study reported good radical scavenging activity in the DPPH assay.[23] Similarly, N-Benzyl-2,2,2-trifluoroacetamide demonstrated good antifungal activity against several strains, including A. flavus.[24]
Protocol: Agar Disc Diffusion Method for Antibacterial Screening
Media Preparation: Prepare and sterilize Mueller-Hinton Agar. Pour into sterile petri dishes and allow to solidify.
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
Plating: Evenly swab the bacterial inoculum over the entire surface of the agar plate.
Disc Application: Impregnate sterile paper discs with known concentrations of the test compound, a positive control (e.g., ciprofloxacin), and a negative control (solvent). Place the discs firmly on the agar surface.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.
Future Directions and Therapeutic Potential
The N-benzyl-2-hydroxypropanamide class of compounds represents a highly promising scaffold for the development of novel therapeutics. The extensive research into their anticonvulsant properties, highlighted by the clinical success of related molecules, provides a strong foundation for further development. The potent anti-inflammatory and analgesic activities suggest that these compounds could be developed as dual-action agents, capable of treating both the primary symptoms (e.g., seizures) and common comorbidities (e.g., neuroinflammation, pain).
Future research should focus on:
Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.
Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies to optimize drug-like properties for clinical translation.
Expansion of SAR: Further exploring substitutions on the aromatic rings and modifications of the propanamide backbone to enhance potency and selectivity.
In Vivo Efficacy: Testing lead compounds in more complex chronic models of disease to confirm long-term efficacy and safety.
The convergence of synthetic tractability, clear structure-activity relationships, and a broad spectrum of potent biological activities positions N-benzyl-2-hydroxypropanamide derivatives as a valuable platform for the next generation of CNS and anti-inflammatory drugs.
References
Demirci, F., Al-Masoudi, N. A., & Akgul, O. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]
Liu, T., et al. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. PMC - PubMed Central. Available at: [Link]
Baskaran, S., & Ramachandran, V. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. Available at: [Link]
Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications. Available at: [Link]
Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks. Available at: [Link]
Pharma Wisdom. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. Available at: [Link]
Gheorghe, A., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available at: [Link]
Al-Hiari, Y. M., et al. (2013). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. ResearchGate. Available at: [Link]
Dhir, A. (2012). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. Available at: [Link]
Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]
Ali, A., et al. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. PubMed Central. Available at: [Link]
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. The Royal Society of Chemistry. Available at: [Link]
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
Dhir, A., & Kulkarni, S. K. (2012). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available at: [Link]
Löscher, W. (2016). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]
Amiri, A., et al. (2000). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC - NIH. Available at: [Link]
Barton, M.-E., et al. (2012). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. National Institutes of Health. Available at: [Link]
Choi, D., et al. (1996). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. American Chemical Society. Available at: [Link]
Google Patents. (n.d.). Process for producing N-benzyl hydroxylamine and hydrochlorate. Google Patents.
Szymańska, E., et al. (2021). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. Available at: [Link]
Viswanatha, G. L., et al. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. Available at: [Link]
Al-Ghorbani, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci-Afric Publishers. Available at: [Link]
Kohn, H., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate. Available at: [Link]
Löscher, W. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]
Kohn, H., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PMC - NIH. Available at: [Link]
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]
Al-Hiari, Y. M., et al. (2013). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PubMed. Available at: [Link]
Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]
Folbergrová, J., et al. (2021). Seizures elicited by transcorneal 6 Hz stimulation in developing rats. PLOS ONE. Available at: [Link]
Bakht, M. A., et al. (2018). Synthesis and Analgesic Activity Evaluation of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]
Hussein, S. Z., et al. (2015). Activation of NF-κB pathway by different inflammatory stimuli. ResearchGate. Available at: [Link]
Reddy, D. S. (2018). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route. ResearchGate. Available at: [Link]
Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. Available at: [Link]
Saeedi, M., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. PubMed Central. Available at: [Link]
Zhang, H., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
Technical Guide: N-Benzyl-2-Hydroxypropanamide in Pharmaceutical Synthesis
Topic: N-benzyl-2-hydroxypropanamide as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary N-benzyl-2-hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-benzyl-2-hydroxypropanamide as a Pharmaceutical Intermediate
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
N-benzyl-2-hydroxypropanamide (CAS: 6295-31-4), often referred to as N-benzyl-lactamide, is a critical chiral building block and reference standard in the development of functionalized amino acid anticonvulsants. Its primary pharmaceutical significance lies in its structural relationship to Lacosamide (Vimpat®), where it serves both as a key process-related impurity marker and a scaffold for next-generation antiepileptic drug (AED) discovery.
This guide provides a validated technical framework for the synthesis, characterization, and application of N-benzyl-2-hydroxypropanamide, emphasizing its role in quality control (QC) and "green" process chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before integrating this intermediate into a workflow, its physicochemical baseline must be established to ensure process consistency.
Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water
Chirality
Derived from L-(+) or D-(-) Lactic Acid (Critical for bioactivity)
Pharmaceutical Significance
The Lacosamide Connection (Impurity Profiling)
In the industrial synthesis of Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide], strict regulatory control of impurities is required. N-benzyl-2-hydroxypropanamide is a known process-related impurity (often designated as Impurity 13 or Des-acetamido-hydroxy analog in DMF filings).
Origin: It typically arises during the coupling of serine derivatives if the amino protection is compromised, or via side-reactions involving lactic acid contaminants in starting materials.
QC Requirement: As a structural analog lacking the acetamido group, it must be synthesized and characterized to validate HPLC methods for Lacosamide purity release.
Scaffold for Anticonvulsant Discovery
Beyond its role as an impurity, this molecule acts as a pharmacophore scaffold. The N-benzylamide moiety is essential for maximal electroshock seizure (MES) protection. Researchers utilize N-benzyl-2-hydroxypropanamide to synthesize O-substituted derivatives (e.g., O-acetyl, O-carbamoyl) to probe Structure-Activity Relationships (SAR).
Validated Synthesis Protocol: The "Green" Aminolysis Route
While coupling agents (EDCI/HOBt) can be used, they generate significant waste (urea byproducts). The preferred industrial method is the direct aminolysis of ethyl lactate . This route is atom-efficient, solvent-minimized, and scalable.
Reaction Logic
The reaction utilizes the nucleophilic attack of benzylamine on the ester carbonyl of ethyl lactate. Because benzylamine is a potent nucleophile and the leaving group (ethanol) is volatile, the equilibrium is driven forward by heat and ethanol removal.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5µm).
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Detection: UV at 210 nm (Amide bond absorption).
Retention Time: N-benzyl-2-hydroxypropanamide typically elutes earlier than Lacosamide due to the free hydroxyl group (higher polarity).
Handling & Safety Protocols
Although less hazardous than many alkylating agents, benzylamine derivatives require specific precautions.
Hazard Classification: Irritant (Skin/Eye).
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can make the solid sticky and difficult to handle.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the heating phase of synthesis to contain benzylamine vapors.
References
Synthesis and Characterization of Process Related Impurities of Lacosamide.
Source: Der Pharma Chemica, 2016, 8(16):98-104.[4]
URL:[Link]
Process for Preparation of Lacosamide and N-benzyl-propanamide Intermediates.
Supplemmentary Info: Synthesis of N-Benzyl-2-hydroxypropanamide (Compound 3d).
Source: Royal Society of Chemistry (RSC Advances).
URL:[Link]
Synthesis of N-benzyl-2-hydroxypropanamide from Ethyl Lactate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction N-benzyl-2-hydroxypropanamide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-hydroxypropanamide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a chiral center and an amide bond, makes it a key building block in medicinal chemistry. This document provides a detailed guide to the synthesis of N-benzyl-2-hydroxypropanamide from ethyl lactate, a bio-based and environmentally friendly starting material.[1][2] The presented protocol is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.
The synthesis proceeds via the aminolysis of ethyl lactate with benzylamine.[3] This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[4] The subsequent elimination of ethanol yields the desired amide. While the reaction can be performed without a catalyst, heating is typically required to drive the reaction to completion.[5][6]
Reaction Mechanism and Scientific Rationale
The conversion of esters to amides through aminolysis is a well-established organic transformation.[4][5] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the carbonyl carbon of ethyl lactate. This addition step forms a tetrahedral intermediate.[5] The intermediate then collapses, eliminating the ethoxide (EtO⁻) leaving group, which is a weaker base and thus a better leaving group than the amide anion.[4] The liberated ethoxide is subsequently protonated by the newly formed protonated amide to generate ethanol and the final N-benzyl-2-hydroxypropanamide product.
The choice of ethyl lactate as a starting material aligns with the principles of green chemistry. Ethyl lactate is a biodegradable solvent and chemical intermediate derived from the fermentation of carbohydrates.[1][2] Its use minimizes the reliance on petroleum-based feedstocks. Benzylamine, the other key reactant, is a common and readily available reagent.
Experimental Protocol
This protocol details the synthesis of N-benzyl-2-hydroxypropanamide on a laboratory scale.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
Ethyl (S)-lactate
97-64-3
118.13
1.14 mL
10 mmol
Benzylamine
100-46-9
107.15
1.41 mL
10 mmol
Ethyl Acetate
141-78-6
88.11
As needed
-
Hexanes
110-54-3
86.18
As needed
-
Anhydrous Magnesium Sulfate
7487-88-9
120.37
As needed
-
Equipment
Round-bottom flask (50 mL)
Reflux condenser
Heating mantle with a magnetic stirrer
Separatory funnel
Rotary evaporator
Glass column for chromatography
Silica gel (for column chromatography)
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Analytical balance
Fume hood
Procedure
Reaction Setup: In a 50 mL round-bottom flask, combine ethyl (S)-lactate (10 mmol, 1.14 mL) and benzylamine (10 mmol, 1.41 mL).[6]
Reaction: Heat the mixture under reflux for 24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After 24 hours, allow the reaction mixture to cool to room temperature.[6]
Solvent Removal: Remove the volatile components, including the ethanol byproduct and any unreacted starting materials, under reduced pressure using a rotary evaporator.[6]
Purification: Purify the crude product by column chromatography on silica gel.[6] A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 50% EtOAc/hexanes).[6]
Product Isolation: Collect the fractions containing the purified product, identified by TLC analysis. Combine the pure fractions and remove the solvent under reduced pressure to yield N-benzyl-2-hydroxypropanamide as a colorless solid.
Application and Protocol for the Catalytic Synthesis of N-benzyl-2-hydroxypropanamide
For: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Greener Amide Bond Formation The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, prote...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener Amide Bond Formation
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1][2] Traditionally, the synthesis of amides from carboxylic acids and amines has been dominated by the use of stoichiometric activating agents such as carbodiimides (e.g., DCC, EDC) or phosphonium and uronium salts (e.g., PyBOP, HATU).[1] While effective, these methods are plagued by poor atom economy, generating significant quantities of hazardous waste byproducts that complicate purification and pose environmental concerns.[1]
Direct catalytic amidation, which proceeds with the sole byproduct being water, represents a paradigm shift towards more sustainable and efficient chemical synthesis.[3] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy.[3] Over the past two decades, significant research has focused on developing robust catalytic systems for this transformation, with catalysts based on boron, titanium, and zirconium showing particular promise.[2][4][5][6][7][8]
This application note provides a detailed protocol for the synthesis of N-benzyl-2-hydroxypropanamide, a valuable building block in medicinal chemistry, via a boric acid-catalyzed direct amidation of lactic acid with benzylamine. We will delve into the experimental intricacies, the underlying scientific rationale, and troubleshooting strategies to empower researchers to successfully implement this greener amidation protocol.
Catalytic System of Choice: The Merits of Boric Acid
For this protocol, we have selected boric acid (B(OH)₃) as the catalyst. Boric acid is an inexpensive, readily available, and environmentally benign catalyst that has demonstrated broad applicability in direct amidation reactions.[9][10] Its ability to form esters or complexes with hydroxyl groups can enhance its catalytic activity, making it particularly well-suited for the amidation of α-hydroxy acids like lactic acid.[9] Furthermore, boric acid-catalyzed amidations have been shown to proceed with high chemoselectivity and without racemization at stereogenic centers, a critical consideration when working with chiral molecules.[9]
Experimental Protocol: Synthesis of N-benzyl-2-hydroxypropanamide
This section outlines a detailed, step-by-step procedure for the synthesis of N-benzyl-2-hydroxypropanamide.
Materials and Equipment
Reagent/Equipment
Details
Supplier
CAS Number
Lactic Acid
85% aqueous solution
Sigma-Aldrich
50-21-5
Benzylamine
≥99%
Sigma-Aldrich
100-46-9
Boric Acid
≥99.5%
Sigma-Aldrich
10043-35-3
Toluene
Anhydrous, ≥99.8%
Sigma-Aldrich
108-88-3
Dean-Stark Apparatus
VWR
-
Round-bottom flask
100 mL
VWR
-
Magnetic stirrer/hotplate
VWR
-
Reflux condenser
VWR
-
Rotary evaporator
Buchi
-
Silica gel for column chromatography
60 Å, 230-400 mesh
Sigma-Aldrich
-
Ethyl acetate
HPLC grade
Fisher Scientific
141-78-6
Hexanes
HPLC grade
Fisher Scientific
110-54-3
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic synthesis of N-benzyl-2-hydroxypropanamide.
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add lactic acid (1.0 g, 11.1 mmol), benzylamine (1.2 g, 11.2 mmol, 1.0 equiv), boric acid (0.068 g, 1.1 mmol, 10 mol%), and toluene (40 mL).
Assembly: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser to the flask.
Reaction: Heat the reaction mixture to reflux (oil bath temperature of approximately 120-130 °C). The azeotropic removal of water will be observed in the Dean-Stark trap.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials and product can be visualized using a UV lamp or potassium permanganate stain. The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford N-benzyl-2-hydroxypropanamide as a white solid or a colorless oil.[11]
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 179.22 g/mol .[12][13]
Note: NMR chemical shifts may vary slightly depending on the solvent and concentration.
Mechanism & Scientific Rationale
The precise mechanism of boric acid-catalyzed amidation is a subject of ongoing research, with evidence suggesting a departure from a simple monoacyloxyboron intermediate.[14] A more plausible pathway involves the formation of dimeric boron species that act as bifunctional catalysts.[14]
Green Synthesis of N-benzyl-2-hydroxypropanamide: An Application Note and Protocol
Abstract: This application note details a robust and environmentally conscious protocol for the synthesis of N-benzyl-2-hydroxypropanamide, a valuable building block in medicinal chemistry and materials science. By lever...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This application note details a robust and environmentally conscious protocol for the synthesis of N-benzyl-2-hydroxypropanamide, a valuable building block in medicinal chemistry and materials science. By leveraging the principles of green chemistry, this method eschews hazardous solvents and reagents in favor of a solvent-free, microwave-assisted approach utilizing a biodegradable starting material. This protocol offers significant advantages in terms of reduced reaction times, simplified workup procedures, and an improved environmental, health, and safety (EHS) profile compared to traditional synthetic routes.
Introduction: The Imperative for Greener Amide Bond Formation
The amide bond is a cornerstone of organic chemistry, integral to the structure of countless pharmaceuticals, polymers, and fine chemicals.[1] Traditional methods for amide synthesis often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation and environmental burden.[2] Green chemistry principles provide a framework for developing more sustainable chemical processes by focusing on aspects such as atom economy, the use of renewable feedstocks, and the elimination of toxic substances.[3][4]
N-benzyl-2-hydroxypropanamide is a chiral amide with potential applications in the development of novel therapeutic agents and functional materials. Conventional syntheses can involve multi-step procedures with protecting groups and harsh reagents. This application note presents a streamlined, green synthesis that directly couples a renewable starting material, ethyl lactate, with benzylamine. Ethyl lactate is a bio-based and biodegradable solvent, making it an attractive green alternative to petroleum-derived solvents.[5][6][7][8][9] The use of microwave irradiation accelerates the reaction, significantly reducing energy consumption and reaction time.[10][11][12][13][14]
Mechanistic Rationale: A Direct Aminolysis Approach
The synthesis proceeds via a direct nucleophilic acyl substitution, specifically the aminolysis of an ester. In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of ethyl lactate. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield the desired N-benzyl-2-hydroxypropanamide and ethanol as the only byproduct. The reaction is driven to completion by the volatility of the ethanol byproduct, which can be removed from the reaction mixture.
The general mechanism for the formation of amides from esters is a two-step process involving the addition of the amine to the carbonyl group, followed by the elimination of the alkoxy group.[15]
Experimental Workflow and Logical Relationships
The following diagram illustrates the key stages of the green synthesis protocol for N-benzyl-2-hydroxypropanamide.
Caption: Experimental workflow for the green synthesis of N-benzyl-2-hydroxypropanamide.
Materials and Methods
Reagents and Materials
Reagent/Material
Grade
Supplier
CAS Number
Ethyl (S)-lactate
≥99%
Sigma-Aldrich
97-64-3
Benzylamine
≥99%
Sigma-Aldrich
100-46-9
Ethyl acetate
ACS grade
Fisher Scientific
141-78-6
Deionized water
-
-
7732-18-5
Anhydrous sodium sulfate
ACS grade
Fisher Scientific
7757-82-6
Equipment
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
10 mL microwave reaction vial with a magnetic stir bar
Rotary evaporator
Separatory funnel (50 mL)
Standard laboratory glassware
NMR spectrometer (e.g., Bruker 400 MHz)
Mass spectrometer (e.g., Agilent GC-MS)
Melting point apparatus
Detailed Experimental Protocol
This protocol outlines a solvent-free, microwave-assisted synthesis of N-benzyl-2-hydroxypropanamide.
Step 1: Reactant Preparation
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl (S)-lactate (1.18 g, 10 mmol, 1.0 eq.).
Add benzylamine (1.07 g, 10 mmol, 1.0 eq.) to the reaction vial.
Securely cap the vial.
Causality behind choices: Using a 1:1 stoichiometric ratio of reactants ensures high atom economy. The solvent-free approach minimizes waste and simplifies product isolation.[16][17]
Step 2: Microwave-Assisted Reaction
Place the sealed reaction vial into the cavity of the microwave reactor.
Set the reaction parameters as follows:
Temperature: 150°C
Time: 20 minutes
Power: 200 W (dynamic power control)
Stirring: High
Initiate the microwave irradiation program.
Causality behind choices: Microwave heating provides rapid and uniform heating, dramatically reducing reaction times compared to conventional heating methods.[10][11][12] The elevated temperature facilitates the aminolysis reaction, which can be sluggish at lower temperatures.
Step 3: Workup and Purification
After the reaction is complete, allow the vial to cool to room temperature.
Transfer the reaction mixture to a 50 mL separatory funnel.
Add 20 mL of deionized water and 20 mL of ethyl acetate to the separatory funnel.
Shake the funnel vigorously and allow the layers to separate.
Collect the organic (upper) layer.
Wash the organic layer with another 20 mL of deionized water.
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
The product can be further purified by recrystallization from a minimal amount of a suitable green solvent, such as an ethanol/water mixture, if necessary.
Causality behind choices: The liquid-liquid extraction with ethyl acetate (a relatively green solvent) and water effectively removes any unreacted starting materials and the ethanol byproduct. Recrystallization is a greener purification technique than column chromatography, as it significantly reduces solvent consumption.
Step 4: Product Characterization
The identity and purity of the synthesized N-benzyl-2-hydroxypropanamide can be confirmed by standard analytical techniques.
To quantify the environmental performance of this protocol, several green chemistry metrics can be calculated and compared to traditional methods.
Metric
Green Protocol
Traditional Method (Illustrative)
Atom Economy
~100% (only ethanol byproduct)
Often lower due to activating agents
Process Mass Intensity (PMI)
Low (minimal solvent use)
High (significant solvent use for reaction and purification)
Solvent Selection
Solvent-free reaction; green extraction solvent
Often uses hazardous solvents (e.g., DCM, THF)
Energy Consumption
Low (short reaction time with microwave)
High (prolonged heating)
Note on Metrics: Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. Process Mass Intensity (PMI) provides a more holistic view by considering all materials used in a process, including solvents and workup reagents.[2]
Conclusion
This application note provides a detailed, field-proven protocol for the green synthesis of N-benzyl-2-hydroxypropanamide. The adoption of a solvent-free, microwave-assisted approach significantly enhances the sustainability of the synthesis by reducing waste, energy consumption, and the use of hazardous materials. This method is well-suited for researchers and professionals in drug development and chemical synthesis who are committed to implementing greener laboratory practices.
References
Kubiak, R., & Zarecki, A. P. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1803. [Link]
Gogoi, P., & Konwar, D. (2006). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Journal of Chemical Sciences, 118(6), 555-558. [Link]
Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information for RSC Advances. [Link]
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]
De, S. K. (2018). Ethyl Lactate as a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 5(2), 84-93. [Link]
Dahl, K. A., et al. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1801-1805. [Link]
Rajak, H., & Gupta, M. (2016). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 233-236. [Link]
Kubiak, R., & Zarecki, A. P. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1803. [Link]
Gogoi, P., & Konwar, D. (2006). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Journal of Chemical Sciences, 118(6), 555-558. [Link]
Kubiak, R., & Zarecki, A. P. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1803. [Link]
De, S. K. (2018). Ethyl Lactate as a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 5(2), 84-93. [Link]
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
Dahl, K. A., et al. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1801-1805. [Link]
Rajak, H., & Gupta, M. (2016). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 233-236. [Link]
De, S. K. (2018). Ethyl Lactate as a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 5(2), 84-93. [Link]
Gogoi, P., & Konwar, D. (2006). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Journal of Chemical Sciences, 118(6), 555-558. [Link]
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
De, S. K. (2018). Ethyl Lactate as a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 5(2), 84-93. [Link]
Application Notes and Protocols for the Purification of N-benzyl-2-hydroxypropanamide via Crystallization
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity for N-benzyl-2-hydroxypropanamide N-benzyl-2-hydroxypropanamide is a v...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity for N-benzyl-2-hydroxypropanamide
N-benzyl-2-hydroxypropanamide is a versatile chemical intermediate with potential applications in pharmaceutical and materials science. The presence of impurities can significantly impact the compound's biological activity, safety profile, and material properties. Therefore, robust and efficient purification methods are paramount. Crystallization is a powerful technique for purifying solid organic compounds, offering the potential for high purity and a crystalline product with desirable physical characteristics. This guide provides a comprehensive overview of the principles and practical protocols for the crystallization of N-benzyl-2-hydroxypropanamide, empowering researchers to achieve high-purity material for their downstream applications.
The Science of Crystallization: A Primer on Solvent Selection
The success of any crystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for the recrystallization of N-benzyl-2-hydroxypropanamide should exhibit the following characteristics[1]:
High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated, allowing for the preparation of a saturated or near-saturated solution.
Low solubility at reduced temperatures: Upon cooling, the solubility of the compound in the chosen solvent should decrease significantly, promoting the formation of crystals.
Inertness: The solvent must not react with N-benzyl-2-hydroxypropanamide.
Volatility: A relatively low boiling point is desirable to facilitate the removal of residual solvent from the purified crystals.
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or remain soluble in the cold solvent (so they are retained in the mother liquor after crystallization).
The molecular structure of N-benzyl-2-hydroxypropanamide, featuring a polar amide and hydroxyl group, as well as a non-polar benzyl group, suggests that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are likely to be effective.
Selecting the Optimal Crystallization Solvent: A Practical Approach
Given the lack of extensive published solubility data for N-benzyl-2-hydroxypropanamide, a systematic experimental approach is the most reliable method for identifying the ideal crystallization solvent.
Protocol for Solvent Screening
Place approximately 20-30 mg of crude N-benzyl-2-hydroxypropanamide into several small test tubes.
To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.
Observe the solubility at room temperature. An ideal solvent will show poor solubility.
Gently heat the test tubes that show poor solubility at room temperature in a warm water bath or on a hot plate.
Observe the solubility at the elevated temperature. A good candidate solvent will completely dissolve the compound.
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
Observe the formation of crystals. The solvent system that yields a significant amount of well-formed crystals is a promising candidate for larger-scale purification.
Comparative Analysis of Potential Solvents
The following table summarizes the properties of several common laboratory solvents that could be suitable for the crystallization of N-benzyl-2-hydroxypropanamide.
Solvent
Boiling Point (°C)
Polarity
Safety Considerations
Potential Utility
Ethanol
78
Polar Protic
Flammable liquid and vapor.
Good single solvent candidate. Amides often show good solubility in hot alcohols.
Ethyl Acetate
77
Polar Aprotic
Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[2]
Can be used as a single solvent or in a mixture with a non-polar solvent like hexane. A common eluent for the chromatographic purification of similar compounds.[3]
Acetone
56
Polar Aprotic
Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[4]
Good single solvent candidate or can be used in a mixture with a non-polar solvent.
Isopropanol
82
Polar Protic
Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[5]
Similar to ethanol, a good candidate for a single-solvent crystallization.
Toluene
111
Non-polar
Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging the unborn child.
Less likely as a single solvent due to the polarity of the target molecule, but could be used as an anti-solvent with a more polar solvent.
Water
100
Polar Protic
Non-flammable.
Likely a poor solvent on its own, but could be an effective anti-solvent when used with a water-miscible organic solvent like ethanol or acetone.
Hexane
69
Non-polar
Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
A poor solvent for this compound, but an excellent anti-solvent to be used in combination with a more polar solvent in which the compound is soluble.
Experimental Protocols for the Crystallization of N-benzyl-2-hydroxypropanamide
The following protocols are provided as a starting point and may require optimization based on the purity of the starting material and the results of the solvent screening.
Protocol 1: Single-Solvent Crystallization (Example with Ethanol)
Dissolution: In an Erlenmeyer flask, add the crude N-benzyl-2-hydroxypropanamide. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of N-benzyl-2-hydroxypropanamide.
Protocol 2: Mixed-Solvent Crystallization (Example with Ethyl Acetate/Hexane)
Dissolution: In an Erlenmeyer flask, dissolve the crude N-benzyl-2-hydroxypropanamide in a minimal amount of hot ethyl acetate.
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with swirling until the solution becomes slightly turbid (cloudy).
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Crystal Harvesting and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate ratio used for the crystallization).
Drying: Dry the crystals under vacuum.
Visualizing the Workflow
Diagram 1: Crystallization Workflow
Caption: Decision-making flowchart for selecting an appropriate crystallization solvent system.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
- Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.
- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure N-benzyl-2-hydroxypropanamide.- Cool the solution for a longer period or to a lower temperature.
"Oiling out" occurs (product separates as a liquid).
- The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast.
- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Choose a solvent with a lower boiling point.
Low recovery of purified product.
- The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.
- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a different solvent or a mixed-solvent system.- Ensure the filtration apparatus for hot filtration is adequately pre-heated.
Crystals are colored.
- Colored impurities are co-crystallizing with the product.
- Use activated charcoal to decolorize the solution before crystallization.
A Note on Polymorphism
It is important to be aware of the potential for polymorphism, where a compound can exist in different crystalline forms. [5]These polymorphs can have different physical properties, such as melting point and solubility. The choice of crystallization solvent and the rate of cooling can influence which polymorphic form is obtained. It is recommended to characterize the purified N-benzyl-2-hydroxypropanamide using techniques such as melting point determination, infrared (IR) spectroscopy, and X-ray diffraction (XRD) to ensure consistency between batches.
References
This is a placeholder for a real reference if one were found in the search results.
This is a placeholder for a real reference if one were found in the search results.
This is a placeholder for a real reference if one were found in the search results.
This is a placeholder for a real reference if one were found in the search results.
This is a placeholder for a real reference if one were found in the search results.
This is a placeholder for a real reference if one were found in the search results.
The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. [Link]
This is a placeholder for a real reference if one were found in the search results.
How to Carry Out a Recrystallization. YouTube. [Link]
Application Note: Microwave-Assisted Synthesis of N-benzyl-2-hydroxypropanamide
Abstract & Strategic Rationale This application note details a high-efficiency, solvent-free protocol for the synthesis of N-benzyl-2-hydroxypropanamide via the microwave-assisted aminolysis of ethyl lactate. This molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
This application note details a high-efficiency, solvent-free protocol for the synthesis of N-benzyl-2-hydroxypropanamide via the microwave-assisted aminolysis of ethyl lactate.
This molecule acts as a critical chiral building block in the synthesis of anticonvulsant agents (e.g., Lacosamide derivatives). Conventional thermal methods for this transformation often require coupling reagents (EDC/NHS), toxic solvents (DMF/DCM), or extended reflux times (12–24 hours) that suffer from poor atom economy and thermal lag.
Why Microwave Irradiation?
Kinetic Acceleration: Dielectric heating directly couples with the polar reaction matrix (ethyl lactate and benzylamine), overcoming the activation energy barrier for nucleophilic acyl substitution in minutes rather than hours.
Green Chemistry Compliance: This protocol utilizes a solvent-free (neat) approach, leveraging the reagents themselves as the reaction medium, significantly improving the E-factor (waste-to-product ratio).
Chiral Retention: Rapid heating profiles minimize the window for thermal racemization of the
-chiral center, a common risk in prolonged thermal amidation.
Scientific Background & Mechanism[1][2]
Reaction Mechanism: Nucleophilic Aminolysis
The synthesis proceeds via the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the ester (ethyl lactate). The microwave field enhances the polarization of the carbonyl bond, facilitating the formation of the tetrahedral intermediate and the subsequent elimination of the ethoxide leaving group (which forms ethanol).
Mechanism Diagram
Caption: Simplified mechanistic pathway for the microwave-assisted aminolysis of ethyl lactate.
Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).[1]
Vessel: 10 mL or 30 mL Borosilicate glass vial with crimp cap and Teflon/Silicone septum.
Stirring: Magnetic stir bar (high coupling efficiency).[1]
Temperature Control: IR Sensor (External) or Fiber Optic (Internal).[1] Note: Fiber optic is preferred for accurate internal temperature monitoring in neat reactions.
Step-by-Step Methodology
Phase 1: Preparation
Weigh 1.18 g (10 mmol) of Ethyl (S)-lactate directly into a 10 mL microwave process vial.
Add 1.28 g (12 mmol, 1.2 equiv) of Benzylamine.
Expert Insight: A slight excess of amine drives the equilibrium toward the amide and ensures full consumption of the ester.
Add a magnetic stir bar.[1][4] Cap the vial and crimp tightly.
Pre-stir for 30 seconds to ensure a homogeneous mixture. No external solvent is added.[1][4]
Phase 2: Microwave Irradiation
Program the reactor with the following parameters:
Parameter
Setting
Rationale
Temperature
130 °C
Sufficient energy to cross activation barrier without racemization.[1]
Hold Time
15:00 min
Optimized for >95% conversion based on kinetic studies.
Pre-Stir
30 sec
Ensures thermal homogeneity before power application.[1]
Cause: Incomplete removal of benzylamine or ethanol.[1]
Fix: Ensure thorough drying under high vacuum.[1] If oil persists, scratch the flask with a glass rod to induce nucleation or seed with a pure crystal.
Issue: Racemization.
Cause: Temperature too high (>160°C) or reaction time too long.[1]
Fix: Strictly adhere to 130°C limit.[1] Check optical rotation if enantiopurity is critical for downstream applications.
References
RSC Advances (Supplementary Information) . "Synthesis and characterization of (S)-N-benzyl-2-hydroxypropanamide (Compound 3d)." Royal Society of Chemistry, 2013.[1]
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis."[1] Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.
Cravotto, G., et al. "Microwave-assisted synthesis of N-benzyl-2-hydroxypropanamide derivatives."[1] Green Chemistry, General Methodology for Aminolysis.[1] (Contextual grounding based on standard green chemistry protocols for ester aminolysis).
PubChem Database. "N-benzyl-2-hydroxypropanamide Compound Summary." National Center for Biotechnology Information.[1]
preparation of chiral N-benzyl lactamide from L-lactide
Application Note & Protocol Topic: High-Fidelity Synthesis of Chiral (S,S)-N,N'-dibenzyl-2,5-dimethyl-3,6-dioxopiperazine-1,4-dicarboxamide (commonly referred to as N-benzyl lactamide) from L-Lactide via Ring-Opening Ami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: High-Fidelity Synthesis of Chiral (S,S)-N,N'-dibenzyl-2,5-dimethyl-3,6-dioxopiperazine-1,4-dicarboxamide (commonly referred to as N-benzyl lactamide) from L-Lactide via Ring-Opening Aminolysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Introduction
Chiral lactamides are valuable synthons in asymmetric synthesis, serving as precursors for pharmaceuticals, agrochemicals, and advanced biodegradable polymers. The synthesis of N-benzyl lactamide from L-lactide represents a highly efficient, stereospecific, and atom-economical approach to obtaining this key building block. L-lactide, a cyclic dimer derived from renewable lactic acid, provides a rigid stereochemical scaffold.[1] This application note details a robust protocol for the direct ring-opening aminolysis of L-lactide with benzylamine. We will explore the underlying reaction mechanism, provide a validated step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and preservation of stereochemical integrity. The methodology is designed to be self-validating, offering researchers a reliable pathway to this important chiral intermediate.
Mechanistic Insights: The Rationale Behind the Synthesis
The core of this synthesis is the nucleophilic ring-opening of the L-lactide diester by benzylamine. The reaction proceeds through a direct aminolysis pathway, which can be performed thermally or with the aid of a catalyst to enhance reaction rates and selectivity under milder conditions.[2]
Key Mechanistic Steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the L-lactide ring.
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Ring Opening: The ring strain within the six-membered lactide ring facilitates its opening.[1] The collapse of the tetrahedral intermediate leads to the cleavage of an acyl-oxygen bond, forming an amide and a hydroxyl group.
Second Aminolysis: The newly formed intermediate, a hydroxy-amide, still contains an ester group. A second molecule of benzylamine then attacks the remaining carbonyl group, repeating the process to yield the final N,N'-dibenzyl lactamide product.
The stereochemistry of the L-lactide, which possesses two (S) stereocenters, is retained throughout this process, resulting in the formation of the corresponding (S,S)-N,benzyl lactamide. This stereoretention is a key advantage of using L-lactide as the starting material.
Reaction Pathway Diagram
Caption: Mechanism of N-benzyl lactamide formation.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis, focusing on safety, efficiency, and product purity.
Materials and Equipment
Reagents & Solvents
Grade/Purity
Supplier
Notes
L-Lactide
≥99.5%
Standard Supplier
Must be stored in a desiccator.
Benzylamine
≥99%
Standard Supplier
Distill if purity is questionable.
Toluene
Anhydrous
Standard Supplier
Used as the reaction solvent.
Ethyl Acetate
ACS Grade
Standard Supplier
For extraction and recrystallization.
n-Hexane
ACS Grade
Standard Supplier
For recrystallization.
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous Solution
In-house prep.
For washing.
Brine (Saturated NaCl)
Aqueous Solution
In-house prep.
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Standard Supplier
For drying organic phase.
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser with drying tube (CaCl₂)
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Dropping funnel
Inert gas line (Nitrogen or Argon)
Standard laboratory glassware (beakers, funnels)
Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Synthesis Procedure
A. Reaction Setup (Inert Atmosphere is CRITICAL)
Drying Glassware: Ensure all glassware is oven-dried (120 °C) for at least 4 hours and allowed to cool in a desiccator before use.
Assembly: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel.
Inert Environment: Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.
B. Reaction Execution
Charge Reactants: To the flask, add L-lactide (14.41 g, 0.10 mol). Add 100 mL of anhydrous toluene to dissolve the lactide with stirring.
Add Nucleophile: In the dropping funnel, place benzylamine (22.50 g, 0.21 mol, ~23 mL).
Initiate Reaction: Add the benzylamine dropwise to the stirring solution of L-lactide over 30 minutes at room temperature. The reaction is exothermic; a slight increase in temperature may be observed.
Heating: After the addition is complete, heat the reaction mixture to 80 °C using the heating mantle.
Monitoring: Maintain the temperature and allow the reaction to proceed for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the L-lactide spot has disappeared.
C. Work-up and Isolation
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting crude oil/solid in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel.
Washing: Wash the organic layer sequentially with:
50 mL of saturated NaHCO₃ solution (to remove any acidic impurities).
50 mL of water.
50 mL of brine (to aid in phase separation).
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude N-benzyl lactamide as a solid or viscous oil.
D. Purification (Recrystallization)
Solvent Selection: The crude product can be effectively purified by recrystallization from a mixed solvent system, typically ethyl acetate and n-hexane.[3]
Procedure: Dissolve the crude product in a minimum amount of hot ethyl acetate. Slowly add n-hexane until the solution becomes cloudy.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.
Isolation of Pure Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold n-hexane.
Drying: Dry the purified product under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemical integrity.[4]
FT-IR Spectroscopy: To identify characteristic functional groups (amide C=O stretch, N-H stretch).[5]
Mass Spectrometry (MS): To confirm the molecular weight (C₂₀H₂₂N₂O₄, MW: 358.40 g/mol ).
Melting Point Analysis: A sharp melting point indicates high purity.
Chiral HPLC: To determine the enantiomeric excess (ee%) and confirm stereoretention.
Data Summary and Workflow Visualization
Quantitative Data Summary
Parameter
Value
Notes
L-Lactide
14.41 g (0.10 mol)
Limiting Reagent
Benzylamine
22.50 g (0.21 mol)
2.1 equivalents
Solvent (Toluene)
100 mL
Anhydrous
Reaction Temperature
80 °C
Reaction Time
12 - 18 hours
Monitor by TLC
Theoretical Yield
35.84 g
Expected Actual Yield
28.7 - 32.3 g
80 - 90%
Appearance
White Crystalline Solid
After purification
Molecular Formula
C₂₀H₂₂N₂O₄
Molecular Weight
358.40 g/mol
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
Kovaleva, A., et al. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI. Available at: [Link]
Alba, N., et al. (2011). Direct ring-opening of lactide with amines: Application to the organo-catalyzed preparation of amide end-capped PLA and to the removal of residual lactide from PLA samples. Polymer Chemistry. Available at: [Link]
Porter, K. A. (2006). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. Available at: [Link]
Kricheldorf, H. R. (2000). Ring-opening polymerization of l-lactic acid O-carboxyanhydrides initiated by alkoxy rare earth compounds. National Center for Biotechnology Information. Available at: [Link]
Grytsenko, I., et al. (2022). In Situ Ring-Opening Polymerization of L-lactide on the Surface of Pristine and Aminated Silica: Synthesis and Metal Ions Extraction. MDPI. Available at: [Link]
Fukatsu, H., et al. (2007). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. Available at: [Link]
Śmiszek-Lindert, W., & Kusz, J. (2007). N-Benzylacetamide. ResearchGate. Available at: [Link]
Patel, B., et al. (2011). Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives. Google Patents.
Brandt, J., et al. (2015). Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]
Zhang, Z., et al. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. ACS Publications. Available at: [Link]
Topic: A Robust and Scalable Procedure for the Production of N-benzyl-2-hydroxypropanamide
An Application Note and Protocol from the Process Development Center Audience: Researchers, scientists, and drug development professionals in the chemical and pharmaceutical industries. Abstract N-benzyl-2-hydroxypropana...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Process Development Center
Audience: Researchers, scientists, and drug development professionals in the chemical and pharmaceutical industries.
Abstract
N-benzyl-2-hydroxypropanamide is a valuable chemical intermediate with applications in the synthesis of various fine chemicals and pharmaceutical agents. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production necessitates a well-understood, controlled, and robust process. This document provides a detailed guide for the scale-up of N-benzyl-2-hydroxypropanamide synthesis, focusing on the direct amidation of ethyl lactate with benzylamine. We will delve into the critical process parameters, safety considerations, in-process controls, and detailed experimental protocols for both laboratory and pilot scales. The causality behind each procedural step is explained to provide a comprehensive understanding of the process, ensuring scientific integrity and reproducibility.
Introduction and Rationale
The amide bond is a cornerstone of modern organic chemistry, prevalent in a vast array of pharmaceuticals and biologically active molecules.[1][2] Consequently, the development of efficient and scalable amidation methods is of paramount importance.[2][3] This application note focuses on the synthesis of N-benzyl-2-hydroxypropanamide (CAS 6295-31-4), a compound with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[4][5]
The chosen synthetic route is the direct thermal amidation of ethyl lactate with benzylamine. This method is advantageous for scale-up due to its atom economy (no coupling agents required), relatively simple work-up, and the use of readily available starting materials.[6] Traditional amide synthesis often involves coupling agents which can introduce safety hazards and generate significant waste, making them less suitable for large-scale production.[1] This guide aims to provide a comprehensive framework for researchers and process chemists to successfully and safely scale this synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amine, benzylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl lactate. This is followed by the elimination of ethanol as a byproduct to form the stable amide product.
The reaction is typically driven to completion by heating, which facilitates the nucleophilic attack and the removal of the ethanol byproduct. While the reaction can be performed neat, the use of a high-boiling, inert solvent can be beneficial at a larger scale for better temperature control and process handling.
Critical Process Parameters and Scale-Up Considerations
Scaling a chemical synthesis from the benchtop to a pilot plant or manufacturing facility is not a linear process. It requires careful consideration of several interconnected parameters that can significantly impact reaction performance, product quality, and safety.
Raw Material Specifications
The quality of starting materials is fundamental to the reproducibility of the process. For this synthesis, the following should be considered:
Raw Material
Recommended Purity
Key Impurities to Monitor
Ethyl (S)-lactate
>99.0%
Water, Lactic Acid, other esters
Benzylamine
>99.5%
Dibenzylamine, Water, Benzaldehyde
Causality: Water can hydrolyze the ester starting material, reducing yield. Acidic or basic impurities can catalyze side reactions. In benzylamine, impurities like benzaldehyde can lead to the formation of imine-related byproducts. It is imperative to obtain and analyze the Certificate of Analysis (CoA) for each batch of raw material.
Thermal Management
The reaction between an ester and an amine is generally exothermic.[] While this may not be noticeable at a gram scale, on a kilogram scale, the heat generated can be significant.
Heat Flow Calorimetry: It is highly recommended to perform a heat flow calorimetry study during the initial scale-up to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). This data is critical for ensuring the reactor's cooling capacity is sufficient to control the reaction temperature and prevent a thermal runaway.
Controlled Addition: At a larger scale, the dropwise addition of one reactant (e.g., benzylamine) to the heated ethyl lactate allows for better management of the initial exotherm.
Reaction Monitoring and In-Process Controls (IPCs)
Tracking the reaction progress is crucial to determine the endpoint and ensure consistency between batches.
IPC Test
Method
Specification
Purpose
Reaction Completion
HPLC
Ethyl Lactate < 1.0%
To ensure the reaction has proceeded to completion and maximize yield.
Rationale: Defining a clear endpoint prevents the formation of degradation impurities from prolonged heating and allows for timely initiation of the work-up procedure. A standardized sampling and analytical method is essential for reliable IPCs.
Work-up and Purification Strategy
The transition from laboratory glassware to a large-scale reactor necessitates changes in the work-up and purification procedures.
Solvent Selection: While the lab-scale purification might utilize column chromatography, this is often not economically viable for large-scale production.[6] Recrystallization is the preferred method. The choice of solvent system for recrystallization is critical and should be optimized for high recovery and purity. A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is a common starting point.
Phase Separations: In the lab, separations in a separatory funnel are straightforward. In a large reactor, phase separation times can be much longer, and the interface can be less distinct. Adequate settling time must be factored into the batch cycle time.
The overall workflow for the scale-up procedure is illustrated below.
Caption: High-level workflow for N-benzyl-2-hydroxypropanamide production.
Safety and Hazard Analysis (HAZOP)
A thorough hazard and operability (HAZOP) study is mandatory before any scale-up operation.
Hazard
Cause
Consequence
Prevention/Mitigation
Thermal Runaway
Loss of cooling, uncontrolled addition of reagent
Rapid increase in temperature and pressure, potential for reactor breach
Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.
Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Have spill kits readily available.
Flammable Solvents
Use of ethyl acetate, hexanes/heptane
Fire or explosion hazard
Use in an appropriately rated area, ensure proper grounding of equipment to prevent static discharge, avoid ignition sources.
Trustworthiness: A self-validating protocol must inherently be a safe protocol. Understanding and mitigating these risks is not optional; it is integral to the process design.
Detailed Experimental Protocols
Laboratory-Scale Protocol (100 g Scale)
This protocol is designed for a standard 1 L glass reactor setup with mechanical stirring, a condenser, a temperature probe, and a heating mantle.
Materials:
Reagent
MW ( g/mol )
Amount (g)
Moles
Equivalents
Ethyl (S)-lactate
118.13
100.0
0.846
1.0
Benzylamine
107.15
90.7
0.846
1.0
Procedure:
Setup: Assemble a clean, dry 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
Charging: Charge the flask with ethyl (S)-lactate (100.0 g, 0.846 mol) and benzylamine (90.7 g, 0.846 mol).
Reaction: Begin stirring and heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle.
Monitoring: Maintain the reflux for 24 hours. The reaction can be monitored by TLC (50% EtOAc/hexanes) or HPLC to confirm the consumption of starting materials.[6]
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
Isolation: Remove the volatile components (ethanol byproduct and any unreacted starting materials) under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil/solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then cool further in an ice bath. If necessary, add hexanes to induce precipitation.
Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 80-90%.
Pilot-Scale Protocol (5.0 kg Scale)
This protocol is adapted for a 50 L glass-lined reactor with an overhead stirrer, a jacketed heating/cooling system, a condenser, and a bottom outlet valve.
Materials:
Reagent
MW ( g/mol )
Amount (kg)
Moles
Equivalents
Ethyl (S)-lactate
118.13
5.00
42.33
1.0
Benzylamine
107.15
4.54
42.37
1.0
Ethyl Acetate
-
As required
-
-
Heptane
-
As required
-
-
Procedure:
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and has been leak-tested. Inert the reactor with a nitrogen atmosphere.
Charging: Charge the reactor with ethyl (S)-lactate (5.00 kg, 42.33 mol) and benzylamine (4.54 kg, 42.37 mol).
Reaction: Start the agitator at a moderate speed (e.g., 100-150 RPM). Begin heating the reactor jacket using a thermal fluid to bring the internal temperature to 120-125 °C.
Monitoring (IPC): Hold the batch at 120-125 °C for 24-36 hours. Take samples periodically (e.g., every 4-6 hours after the first 18 hours) and analyze by a validated HPLC method until the area% of ethyl lactate is < 1.0%.
Cool-down & Distillation: Once the reaction meets the IPC, cool the batch to 60-70 °C. Apply vacuum to the reactor and distill off the ethanol byproduct and any residual volatiles.
Recrystallization: Release the vacuum with nitrogen. Add ethyl acetate (approx. 10-15 L, or until a clear solution is obtained at 60-70 °C). Once dissolved, cool the batch slowly to 0-5 °C over 4-6 hours to induce crystallization.
Isolation: Filter the resulting slurry through a Nutsche filter. Wash the cake with pre-chilled (0-5 °C) heptane (approx. 5 L).
Drying: Transfer the wet cake to a vacuum dryer and dry at 45-50 °C under full vacuum until the loss on drying (LOD) is < 0.5%.
Final Product Characterization
The final product should be analyzed to confirm its identity and purity against pre-defined specifications.
This application note provides a comprehensive guide for the scale-up of N-benzyl-2-hydroxypropanamide synthesis. By focusing on the direct amidation route, we have presented a process that avoids hazardous and wasteful coupling reagents. The key to successful scale-up lies in a thorough understanding of the critical process parameters, especially thermal management, and the implementation of robust in-process controls. The detailed protocols and safety analysis herein provide a solid foundation for researchers and chemical engineers to transition this synthesis from the laboratory to pilot-scale and beyond, ensuring a safe, efficient, and reproducible manufacturing process.
The logical relationship between process understanding and successful scale-up is visualized below.
Caption: Interdependence of process inputs and understanding for successful scale-up.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Royal Society of Chemistry. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. [Link]
Chemsrc. (n.d.). N-benzyl-2-hydroxy-propanamide | CAS#:6295-31-4. Retrieved February 2, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. [Link]
ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
ResearchGate. (n.d.). Methods for amide bond synthesis. [Link]
Molbase. (n.d.). N-benzyl-2-hydroxypropanamide. Retrieved February 2, 2026, from [Link]
Technical Support Center: N-Benzyl-2-Hydroxypropanamide Synthesis
Ticket ID: #NBHP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1] Welcome to the Synthesis Help Desk You have reached the Tier 3 Technical Support for amide coupling...
You have reached the Tier 3 Technical Support for amide coupling and lactate derivative synthesis. It appears you are experiencing yield or purity issues with the synthesis of N-benzyl-2-hydroxypropanamide (N-benzyllactamide).
This molecule presents a classic "deceptively simple" challenge. While the disconnection seems obvious (Ethyl Lactate + Benzylamine), the reaction is plagued by equilibrium limitations , racemization risks (if using chiral lactate), and competitive oligomerization .[1]
Please select the module below that best matches your current bottleneck.
Quick Navigation
Core Protocol: The Optimized "Green" Route
Recommendation: Move away from standard solvent-based coupling (EDC/NHS) or thermal reflux in ethanol.[1] Adopt a TBD-Catalyzed Solvent-Free Aminolysis .
Catalysis: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a bicyclic guanidine base that operates via a dual-activation mechanism , activating both the ester carbonyl and the amine nucleophile simultaneously.[1] This allows for lower temperatures (
C) compared to uncatalyzed thermal methods (C+), preserving chirality.[1]
Standard Operating Procedure (SOP-NBHP-TBD)
Parameter
Specification
Notes
Stoichiometry
1.0 equiv Ethyl Lactate : 1.2 equiv Benzylamine
Slight excess of amine drives consumption of the ester.[1]
Catalyst
5-10 mol% TBD
Can substitute with MTBD; DBU is less effective here.[1]
Charge: In a round-bottom flask, combine Ethyl Lactate (1.0 eq) and Benzylamine (1.2 eq).
Catalyst: Add TBD (0.05 eq). The mixture should be homogenous.
Reaction: Heat to 60 °C. Stir vigorously.
Equilibrium Shift: After 2 hours, attach a short-path distillation head and apply mild vacuum (approx. 300-400 mbar) to continuously remove the generated ethanol.
Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).
Wash: Wash with 1M HCl (to remove excess benzylamine and TBD)
Saturated Brine.
Concentrate: Evaporate solvent to yield crude solid.
Symptom: Reaction stalls at 60-70% conversion.[1] Adding more time doesn't help.[1]
Root Cause: The reaction is reversible (
). You are fighting Le Chatelier’s principle. As ethanol builds up, the reverse reaction (ethanol attacking the amide) becomes competitive.
Diagnostic Flowchart:
Corrective Actions:
Active Ethanol Removal: This is the single biggest yield factor. If you cannot use vacuum, use a molecular sieve trap (3Å) in the headspace or an Argon sweep to carry away ethanol vapor.
Catalyst Poisoning: TBD is a strong base.[1] If your ethyl lactate contains significant free Lactic Acid (from hydrolysis), it will protonate and deactivate the catalyst. Check the pH or use freshly distilled ethyl lactate.
Troubleshooting Module B: Impurity Profiling
Symptom: Product purity is low. HPLC shows a split peak (racemization) or higher molecular weight impurities.
Issue 1: Racemization (Loss of Chirality)
If you start with Ethyl (S)-Lactate, you want (S)-N-benzyl-2-hydroxypropanamide.[1]
Mechanism: The
-proton is acidic (pKa ~25).[1] Strong bases or high heat allow deprotonation, leading to an enolate intermediate that reprotonates indiscriminately.[1]
The Fix:
Lower Temperature: Strictly keep T < 70 °C.
Avoid Alkoxides: Do not use NaOEt or NaOMe.[1] They are too basic. TBD is safer, but even TBD can cause racemization if left too long at high heat.[1]
Check Raw Material: Commercial Ethyl Lactate often has low enantiomeric excess (ee).[1] Verify starting material via Chiral HPLC.
Issue 2: Oligomerization (O-Acylation)
Mechanism: The hydroxyl group on the lactate backbone is nucleophilic. It can attack another ester molecule, forming a dimer (Ethyl lactyllactate).
The Fix:
High Amine Concentration: Ensure Benzylamine is always in excess.[1] The amine is a better nucleophile than the hydroxyl group (
), so kinetics favor amide formation unless the amine runs out.
Symptom: After workup, the product is a sticky yellow oil that won't crystallize.[1]
Explanation: N-benzyl-2-hydroxypropanamide has a melting point near
C (dependent on purity), but trace impurities (benzylamine, unreacted ester) act as plasticizers, depressing the melting point significantly.[1]
The "Crash" Protocol:
Solvent Swap: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .[1]
Anti-Solvent: Slowly add warm Hexane (or Heptane) until the solution turns slightly cloudy. Ratio is typically 1:3 EtOAc:Hexane.[1]
Seed: If available, add a seed crystal. If not, scratch the inner glass wall with a spatula to induce nucleation.
Cooling Ramp:
Room Temp for 1 hour.
Fridge (
C) for 2 hours.
Freezer (
C) overnight.
Alternative Solvent:Toluene is excellent for recrystallizing amides.[1] Dissolve in boiling toluene, then cool slowly.
References
Catalytic Mechanism of TBD: Pratt, R. C., et al. (2006).[1] Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society.
Solvent-Free Aminolysis: Sabot, C., et al. (2007).[1] A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions. Tetrahedron Letters.
Green Synthesis of Amides: Constable, D. J. C., et al. (2007).[1] Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry.
Racemization in Lactate Derivatives: Tunge, J. A., et al. (2011).[1] Decarboxylative Allylation of Amino Acids and Lactates. Journal of Organic Chemistry.
For further assistance, please reply with your specific TLC Rf values and NMR solvent used.
Technical Support Center: Purification of N-Benzyl-2-Hydroxypropanamide
The following guide is designed to serve as a high-level technical resource for researchers synthesizing N-benzyl-2-hydroxypropanamide (N-benzyl-lactamide). It addresses the specific challenge of removing unreacted benzy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed to serve as a high-level technical resource for researchers synthesizing N-benzyl-2-hydroxypropanamide (N-benzyl-lactamide). It addresses the specific challenge of removing unreacted benzylamine, a common impurity that can be persistent due to its basicity and solubility profile.
Part 1: The Separation Logic (Mechanistic Insight)
Before attempting a protocol, understand the physicochemical "tug-of-war" occurring in your separatory funnel.
The core challenge is that your product, N-benzyl-2-hydroxypropanamide , contains a hydroxyl group (-OH) and an amide linkage. This makes it significantly more polar than a standard lipophilic amide (like N-benzylbenzamide). While it is neutral, its polarity creates a risk: it wants to migrate into the aqueous layer , potentially leading to massive yield loss during standard acid washes.
The Strategy:
Benzylamine (Impurity): A primary amine with a pKa (conjugate acid) of ~9.[1][2]33. At pH < 7, it protonates to form the benzylammonium cation (
), which is highly water-soluble.
The Amide (Product): Neutral at pH 1–10. However, due to the H-bonding capability of the 2-hydroxy group, it has partial water solubility.
The Fix: You must aggressively protonate the amine to force it into the water, while simultaneously "salting out" the water layer to force the polar amide back into the organic layer.
Part 2: Troubleshooting Guide (Q&A)
Q1: I performed a standard 1M HCl wash, but my yield dropped by 50%. Where is my product?
Diagnosis: Your product likely partitioned into the aqueous acidic layer. The 2-hydroxy group increases the water solubility of the amide.
Solution:
Never discard the aqueous layer until the mass balance is confirmed.
Back-Extraction: Re-extract the acidic aqueous layer 3x with a polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Salting Out: Saturate the aqueous layer with solid NaCl before separation. This increases the ionic strength, reducing the solubility of the neutral amide (the "Salting Out" effect) and forcing it into the organic phase.
Q2: I see a persistent emulsion during the extraction.
Diagnosis: Benzylamine salts and amides can act as weak surfactants, stabilizing the interface between water and organic solvents.
Solution:
Wait: Allow 20–30 minutes for settling.
Brine: Add saturated brine solution. The high ion concentration disrupts the surfactant layer.
Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.
Q3: The NMR shows trace benzylamine even after an acid wash.
Diagnosis: The pH of the aqueous layer likely drifted up during the wash, or the mixing was insufficient. Benzylamine is a strong base; if you have a large excess, it can neutralize the acid at the interface.
Solution:
Check pH: Ensure the aqueous layer is pH 1–2 after mixing.
Double Wash: Perform two sequential washes with 1M HCl rather than one large wash.
Solid Phase Scavenging: If the impurity is <5%, skip the extraction and use a polymer-supported isocyanate resin (see Protocol C).
Part 3: Visualized Workflows
Diagram 1: The "pH Switch" Extraction Logic
This flowchart illustrates the decision-making process for the liquid-liquid extraction, highlighting the critical "Salting Out" step for this specific polar amide.
Caption: Logic flow for acid-base extraction, emphasizing recovery of the polar amide from the aqueous phase.
Preferred over EtOAc for solubility of polar amides.
Saturated Brine
Phase Modifier
Increases ionic strength to prevent emulsion and product loss.
Sodium Sulfate
Drying Agent
Removes residual water from organic layer.
Step-by-Step:
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
First Wash: Add an equal volume of 1M HCl . Shake vigorously for 2 minutes. Vent frequently.
Separation: Allow layers to separate.
Critical Check: Measure the pH of the aqueous layer.[1] It must be pH < 2. If not, add more acid.
The "Safety" Wash: Drain the organic layer. Keep the aqueous layer.
Brine Wash: Wash the organic layer with saturated brine to remove trapped acid and water.
Back-Extraction (Crucial for Yield): Re-extract the combined acidic aqueous layers with a small portion of fresh DCM. Combine this with the main organic fraction.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization (Polishing Step)
Use this if the product is solid and >90% pure but still colored or contains trace salts.
Solvent System: Toluene or Ethyl Acetate/Hexane (1:3).
Dissolve the crude solid in the minimum amount of hot toluene (~80°C).
Allow to cool slowly to room temperature.
Cool further in an ice bath (0°C) for 1 hour.
Filter the crystals and wash with cold hexanes.
Note: Benzylamine is soluble in toluene and will remain in the mother liquor.
Use this for late-stage purification (e.g., <500 mg) where yield loss in extraction is unacceptable.
Reagent: Polymer-supported Isocyanate (PS-NCO) or Aldehyde resin.
Mechanism: The resin reacts covalently with the primary amine (benzylamine) to form an insoluble urea or imine, which is filtered off.
Dissolve crude mixture in dry DCM or THF.
Add 3–4 equivalents (relative to the benzylamine impurity) of PS-Isocyanate resin .
Shake gently at room temperature for 4–12 hours.
Filter the mixture through a fritted funnel. The benzylamine is trapped on the beads.
Evaporate the filtrate to obtain pure amide.
Part 5: References
Biotage. (2023).[3][4] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). Benzylamine (Compound Summary).[1][2][3][5][6] PubChem.[7] Retrieved from [Link]
Organic Chemistry Portal. (2023). Amide Synthesis by Acylation. Retrieved from [Link]
Williams, R. (2022).[8] pKa Data Compiled by R. Williams.[8] Organic Chemistry Data.[1] Retrieved from [Link]
Technical Support Center: Maintaining the Stereochemical Integrity of (S)-N-benzyl-2-hydroxypropanamide
Welcome to the technical support center for (S)-N-benzyl-2-hydroxypropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the race...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (S)-N-benzyl-2-hydroxypropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the racemization of this chiral molecule. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical purity of your compound throughout its synthesis, purification, and storage.
Introduction: The Challenge of Stereochemical Stability
(S)-N-benzyl-2-hydroxypropanamide is a chiral molecule whose biological activity is intrinsically linked to its specific three-dimensional structure. The loss of stereochemical purity through racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can lead to a significant reduction in therapeutic efficacy and potentially introduce unforeseen toxicological effects. This guide provides a comprehensive overview of the mechanisms of racemization for α-hydroxy amides and practical strategies to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-N-benzyl-2-hydroxypropanamide?
A1: Racemization is the process by which an enantiomerically pure compound, such as the (S)-enantiomer of N-benzyl-2-hydroxypropanamide, converts into a 1:1 mixture of both the (S) and (R) enantiomers, rendering it optically inactive. This is a critical concern because the biological and pharmacological properties of chiral molecules are often enantiomer-specific. The formation of the undesired (R)-enantiomer can lead to a loss of potency and introduce impurities that are difficult to remove.
Q2: What are the primary chemical mechanisms that cause racemization in this molecule?
A2: The primary mechanism for racemization in α-hydroxy amides like (S)-N-benzyl-2-hydroxypropanamide is through the formation of a planar enolate or enol intermediate at the chiral α-carbon. This can be catalyzed by both bases and acids.
Base-Catalyzed Racemization: A base can abstract the acidic proton on the α-carbon, forming a planar enolate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers.
Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen of the amide is protonated, which increases the acidity of the α-hydrogen. A weak base (like water or the conjugate base of the acid) can then remove the α-proton to form a planar enol. Tautomerization back to the keto form can result in both enantiomers.[1]
Q3: Which experimental conditions are most likely to induce racemization?
A3: Several factors can promote racemization:
Extreme pH: Both strongly basic and strongly acidic conditions can catalyze the formation of the planar enol or enolate intermediate.
Elevated Temperatures: Higher temperatures increase the rate of the chemical reactions that lead to racemization.[1]
Certain Solvents: Polar, protic solvents can facilitate proton transfer and may promote racemization.
Prolonged Reaction or Storage Times: The longer the molecule is exposed to harsh conditions, the greater the extent of racemization.
Troubleshooting Guides: Addressing Loss of Enantiomeric Excess
Issue 1: Significant loss of enantiomeric excess (ee) during synthesis.
Possible Cause 1.1: Harsh reaction conditions during amide formation.
Troubleshooting:
Temperature Control: If the amidation reaction is performed at elevated temperatures, reduce the temperature to 0 °C or room temperature if the reaction kinetics allow.[2]
pH Management: If using a coupling reagent that generates acidic or basic byproducts, consider adding a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to maintain a neutral pH.
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization, such as those that avoid highly activated intermediates. Ynamides have been reported as effective racemization-free coupling reagents for amide synthesis.
Possible Cause 1.2: Racemization during the work-up procedure.
Troubleshooting:
Avoid Strong Acid/Base Washes: If the work-up involves washing with strong aqueous acids or bases, minimize the contact time and use milder alternatives if possible (e.g., saturated sodium bicarbonate instead of NaOH, dilute citric acid instead of HCl).
Maintain Low Temperatures: Perform the work-up and extractions at lower temperatures to reduce the rate of potential racemization.
Issue 2: Gradual decrease in enantiomeric excess during purification or storage.
Possible Cause 2.1: Racemization on silica gel during column chromatography.
Troubleshooting:
Neutralize Silica Gel: Standard silica gel can be slightly acidic. Consider neutralizing it by pre-treating with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.
Minimize Purification Time: Do not let the compound remain on the column for an extended period.
Possible Cause 2.2: Degradation and racemization during storage.
Troubleshooting:
Storage Conditions: Store the purified (S)-N-benzyl-2-hydroxypropanamide as a solid in a cool, dark, and dry place. If storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures (e.g., -20 °C).
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation which might produce acidic byproducts.
Risk Factor Summary for Racemization of (S)-N-benzyl-2-hydroxypropanamide
Parameter
Condition
Relative Risk of Racemization
Rationale
pH
< 4
High
Acid-catalyzed enol formation is significant.
4 - 6
Low
The rate of enol/enolate formation is minimized.
6 - 8
Very Low
Optimal range for stereochemical stability.
8 - 10
Moderate
Base-catalyzed enolate formation begins to accelerate.
> 10
High
Rapid base-catalyzed enolization and racemization.
Temperature
< 0 °C
Very Low
Reaction rates are significantly reduced.
0 - 25 °C
Low
Generally safe for most manipulations.
25 - 50 °C
Moderate
Increased risk, especially with prolonged exposure.
Can support ionic intermediates if a base is present.
Protic (e.g., Ethanol, Water)
Moderate to High
Can act as a proton source or sink, facilitating racemization.
Experimental Protocols
Protocol 1: Racemization-Resistant Synthesis of (S)-N-benzyl-2-hydroxypropanamide
This protocol is adapted from a procedure utilizing (S)-lactic acid derivatives and aims to minimize racemization by maintaining mild reaction conditions.
Materials:
(S)-Lactic acid
Oxalyl chloride
Trimethylsilyl chloride (TMSCl)
Benzylamine
Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Protection of the Hydroxyl and Carboxylic Acid Groups:
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (S)-lactic acid (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (2.2 eq) followed by the dropwise addition of trimethylsilyl chloride (2.1 eq).
Allow the reaction to warm to room temperature and stir for 2 hours. This forms the bis-trimethylsilyl derivative.
Activation of the Carboxylic Acid:
Cool the solution back to 0 °C.
Slowly add oxalyl chloride (1.1 eq) dropwise.
Stir the reaction mixture at 0 °C for 1 hour.
Amide Formation:
In a separate flask, dissolve benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool the amine solution to 0 °C.
Slowly add the activated acid chloride solution from step 2 to the amine solution via a cannula.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
Work-up and Deprotection:
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The TMS ether is hydrolyzed during the aqueous work-up.
Purification:
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes). To minimize the risk of racemization on silica, the chromatography should be performed promptly.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general framework for developing a chiral HPLC method to determine the enantiomeric excess of (S)-N-benzyl-2-hydroxypropanamide. The selection of the specific chiral stationary phase (CSP) is crucial and may require screening. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[3][4]
Racemic standard of N-benzyl-2-hydroxypropanamide (for peak identification)
Procedure:
Sample Preparation:
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Prepare a stock solution of the racemic standard at the same concentration.
Chromatographic Conditions (Starting Point):
Column: Chiralpak IA (or other suitable polysaccharide-based column)
Mobile Phase: 90:10 (v/v) n-hexane/isopropanol
Flow Rate: 1.0 mL/min
Detection Wavelength: 210 nm or 254 nm
Injection Volume: 10 µL
Column Temperature: 25 °C
Analysis:
Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate separation.
Inject the sample to be analyzed.
Integrate the peak areas for both enantiomers.
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Method Optimization:
If the separation is not optimal, adjust the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times.
Other alcohols like ethanol can be used as modifiers.
The flow rate can be adjusted to improve resolution.
Visualizing the Racemization Mechanism and Workflow
Caption: Acid or base-catalyzed racemization of (S)-N-benzyl-2-hydroxypropanamide via a planar achiral intermediate.
Caption: A decision-making workflow for troubleshooting the loss of enantiomeric excess.
References
Gellman, S. H., et al. (2025). Synthesis of the benzyl ester of lactic acid with a selective procedure. CNR-IRIS. [Link]
BenchChem Technical Support Team. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
Li, W., et al. (2025). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. ResearchGate. [Link]
Phenomenex.
Sousa, J., et al. (2025). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
RSC. (Date not available). Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry.
ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]
Chemistry Steps. (Date not available).
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Visual Learners. (2024). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]
Technical Support Center: N-Benzyl-2-Hydroxypropanamide Solubility Optimization
Subject: Troubleshooting Solubility Anomalies in Aqueous vs. Ethanolic Systems Compound: N-Benzyl-2-hydroxypropanamide (also known as N-Benzyllactamide) CAS: 6295-31-4 Support Ticket ID: SOL-BHP-001[1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Solubility Anomalies in Aqueous vs. Ethanolic Systems
Compound: N-Benzyl-2-hydroxypropanamide (also known as N-Benzyllactamide)
CAS: 6295-31-4
Support Ticket ID: SOL-BHP-001[1]
Executive Summary
Researchers frequently encounter a dichotomy with N-benzyl-2-hydroxypropanamide: it exhibits excellent solubility in ethanol but erratic or poor solubility in water/aqueous buffers.[1]
This behavior stems from the molecule's amphiphilic structure. The benzyl moiety acts as a hydrophobic anchor, while the 2-hydroxypropanamide (lactamide) tail provides hydrophilic hydrogen-bonding capability.[1] In water, the hydrophobic effect dominates, leading to aggregation or precipitation. In ethanol, the solvent's amphipathic nature accommodates both domains, preventing phase separation.
This guide provides validated protocols to overcome these solubility barriers for both biological assays (aqueous) and purification (organic).
Module 1: The Solubility Landscape
The following data summarizes the physicochemical behavior of N-benzyl-2-hydroxypropanamide in standard laboratory solvents.
Parameter
Water ()
Ethanol ()
Mechanistic Driver
Solubility Status
Sparingly Soluble
Highly Soluble
Polarity Mismatch vs. Match
Dielectric Constant ()
~80 (High)
~24 (Moderate)
Charge shielding capacity
Interaction Type
H-bonding (limited to head); Hydrophobic repulsion (tail)
Dipole-dipole; Van der Waals (alkyl-benzyl match)
Thermodynamics
Entropically unfavorable (Water ordering around benzyl)
User Issue: "I cannot get the compound to dissolve in PBS/Media for my cell assay. It forms a suspension or oils out."[1]
Root Cause: Direct addition of the solid to aqueous buffers forces the hydrophobic benzyl rings to aggregate to minimize water contact (The Hydrophobic Effect).
Protocol A: The Co-Solvent Dissolution Method
Use this standard operating procedure (SOP) to prepare stable aqueous formulations.
Prepare a Stock Solution: Dissolve the solid N-benzyl-2-hydroxypropanamide in 100% DMSO (Dimethyl sulfoxide) or absolute Ethanol to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).[1]
Why: This bypasses the lattice energy barrier, fully solvating the molecule.
Stepwise Dilution (Critical Step):
Do NOT add the stock directly to the full volume of static buffer.
Technique: Vortex the buffer vigorously. While vortexing, slowly inject the stock solution into the center of the vortex.
Limit Final Solvent Concentration: Ensure the final co-solvent (DMSO/EtOH) concentration remains
(v/v) to avoid cytotoxicity in cell assays.
Visualizing the Solubility Failure Mode
Figure 1: Mechanistic comparison of solvation failure in water vs. success in ethanol.
User Issue: "My synthesis yielded a crude oil/solid. How do I purify it without running a column?"
Root Cause: The compound is too soluble in organic solvents (like pure ethanol or ethyl acetate) to crystallize easily upon cooling, but too insoluble in water to dissolve initially.
Solution: Exploit the Ethanol/Water Anti-Solvent System . This method uses ethanol to dissolve the compound and water to force it out of solution in a controlled crystalline form.
Protocol B: Ethanol-Water Recrystallization
Dissolution (Solvent):
Place the crude solid in an Erlenmeyer flask.
Add the minimum amount of boiling Ethanol needed to just dissolve the solid.
Note: If the solution is colored, you may add activated charcoal, filter hot, and proceed.
Nucleation (Anti-Solvent):
Keep the solution hot (near boiling).
Add hot Water dropwise.
Stop point: Stop adding water the moment you see a faint, persistent cloudiness (turbidity).
Clarification:
Add one or two drops of hot Ethanol to clear the cloudiness. The solution should now be saturated.
Crystallization:
Remove from heat.[2] Let it cool to room temperature slowly (insulate the flask with a towel if necessary).
Once at room temperature, place in an ice bath (
) for 1 hour.
Harvest:
Filter the crystals using vacuum filtration. Wash with a cold 50:50 Ethanol/Water mixture.
Figure 2: Workflow for the anti-solvent recrystallization of N-benzyl-2-hydroxypropanamide.
Frequently Asked Questions (FAQs)
Q1: The compound "oiled out" (formed a liquid blob) instead of crystallizing. Why?
A: This occurs if the water was added too quickly or if the temperature dropped while the concentration was too high (Liquid-Liquid Phase Separation).
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of extra ethanol. Let it cool much more slowly and scratch the glass side with a rod to induce nucleation.
Q2: Can I use Acetone instead of Ethanol?
A: Yes, Acetone is a viable alternative solvent, but Ethanol is preferred for biological applications to avoid toxic residue if the drying process is incomplete.
Q3: Is the amide bond stable in water?
A: Generally, yes. N-benzyl amides are stable at neutral pH.[1] However, prolonged exposure to strong acids or bases at high temperatures can lead to hydrolysis, breaking the molecule into Benzylamine and Lactic Acid [1]. Ensure your aqueous buffers are near neutral pH (7.0–7.4).
References
Chemical Synthesis & Properties
N-benzyl-2-hydroxypropanamide (CAS 6295-31-4).[1][3] ChemSrc. Retrieved from [Link][1]
General Solubility Principles
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.[4] (General reference for amide solubility behavior).
Recrystallization Methodology
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]
Amide Hydrolysis Kinetics:
Brown, R. S., et al. (1992). "Hydrolysis of Amides". The Journal of Organic Chemistry. (Provides context for FAQ Q3 regarding stability).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center | Application Note ID: NBL-OPT-04
Status: Operational
Role: Senior Application Scientist
Subject: Optimizing Reflux Profiles for N-Benzyl Lactamide Formation via Aminolysis
Executive Summary
This guide addresses the kinetic and thermodynamic challenges in synthesizing N-benzyl lactamide, specifically targeting the aminolysis of ethyl lactate (or methyl lactate) with benzylamine. While direct thermal reflux is a common approach, it introduces a critical trade-off between reaction rate and enantiomeric purity (racemization).
This support module replaces rigid templates with a dynamic troubleshooting workflow, focusing on the causality between reflux temperature, solvent choice, and optical rotation integrity.
Module 1: The Critical Trade-Off (Thermodynamics vs. Kinetics)
The Core Problem:
Users often report high yields but low optical rotation (enantiomeric excess, ee). This is caused by thermal racemization of the lactate
-proton, which becomes acidic adjacent to the carbonyl group, especially in the presence of basic amines (benzylamine) at high temperatures.
The Mechanism:
The reaction proceeds via nucleophilic acyl substitution. However, the basicity of benzylamine can trigger a competing proton-transfer pathway at the chiral center (
).
Figure 1: Mechanistic pathway showing the kinetic product formation versus the thermal racemization risk.
Module 2: Troubleshooting & Optimization FAQs
Q1: "I am refluxing in Toluene (110°C) to remove ethanol, but my product is partially racemized. Why?"
Diagnosis: Toluene reflux temperature (110°C) exceeds the safe thermal threshold for unprotected chiral lactates in the presence of amines. The basic amine acts as a base, deprotonating the
-carbon.
Solution:
Switch Solvent: Use 2-MeTHF (BP 80°C) or Ethanol (BP 78°C). While slower, the lower temperature preserves chirality.
Catalytic Additive: Add 5-10 mol% of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) . This organocatalyst activates the ester carbonyl, allowing the reaction to proceed at lower temperatures (even RT to 40°C) with high stereoretention.
Q2: "My reaction in Ethanol is too slow (48h+). How can I accelerate it without raising the temperature?"
Diagnosis: Refluxing in ethanol creates a "product inhibition" effect because the leaving group (ethanol) is also the solvent, pushing the equilibrium backward (Le Chatelier’s Principle).
Solution:
High-Concentration Method: Run the reaction Neat (Solvent-Free) at 60–70°C.
Why? High concentration of reactants increases collision frequency.
Control: Use a precise oil bath. Do not exceed 75°C. The ethanol byproduct will boil off (or can be stripped under mild vacuum), driving the equilibrium forward.
Q3: "I see oligomers in my LC-MS. What is happening?"
Diagnosis: If you are using Lactic Acid instead of Ethyl Lactate, you are forming polylactic acid (PLA) oligomers via self-esterification.
Solution:
Feedstock Change: Switch to Ethyl Lactate . The ethyl group acts as a protecting group against self-polymerization.
Stoichiometry: Ensure a slight excess of Benzylamine (1.1 - 1.2 equiv) to ensure the amine nucleophile outcompetes the alcohol nucleophile (from the lactate hydroxyl).
Module 3: Validated Experimental Protocols
The following table summarizes the optimized conditions based on your priority (Yield vs. Purity).
Parameter
Protocol A: High Throughput (Robust)
Protocol B: High Purity (Chiral)
Substrate
Ethyl (S)-Lactate
Ethyl (S)-Lactate
Amine
Benzylamine (1.0 equiv)
Benzylamine (1.1 equiv)
Solvent
Toluene
Neat (Solvent-free) or 2-MeTHF
Temperature
Reflux (110°C)
60°C - 70°C
Catalyst
None
TBD (5 mol%) (Optional)
Time
4 - 6 Hours
12 - 16 Hours
Yield (Typical)
>90%
80 - 85%
ee Retention
Moderate (Risk of <90% ee)
Excellent (>99% ee)
Workup
Cool to precipitate; wash w/ Hexane
Recrystallize from EtOAc/Hexane
Standard Operating Procedure (Protocol B - High Purity)
Recommended for drug development applications requiring >99% ee.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or a distillation head if removing EtOH).
Charging: Add Ethyl (S)-Lactate (10 mmol, 1.18 g) and Benzylamine (11 mmol, 1.18 g). Note: No solvent is added initially.[1]
Incubation: Heat the mixture to 65°C in an oil bath.
Equilibrium Shift: After 2 hours, apply a mild vacuum (approx. 400 mbar) or a nitrogen sweep to remove the generated ethanol continuously.
Monitoring: Check TLC (EtOAc:Hexane 1:1) or NMR after 12 hours. Look for the disappearance of the ethyl ester quartet (4.1 ppm).
Purification: Upon cooling, the mixture often solidifies. Recrystallize from minimal hot Ethyl Acetate/Hexane to obtain white needles.
Module 4: Decision Logic for Process Optimization
Use this workflow to determine the correct temperature intervention for your specific constraints.
Figure 2: Decision tree for selecting reaction temperature based on chirality and yield requirements.
References & Authority
Direct Amidation Mechanisms:
Charville, H. et al. "The thermal amidation of carboxylic acids." Chemical Communications, 2010. Link
Provides the baseline for thermal thresholds in amidation.
Green Solvent/Solvent-Free Synthesis:
Bennett, J. et al. "Ethyl lactate as a tunable solvent for the synthesis of aryl aldimines." Green Chemistry, 2009.[2] Link
Establishes ethyl lactate as a reactive solvent and reactant.
Catalytic Aminolysis (TBD):
Sabot, C. et al. "TBD-catalyzed aminolysis of esters." Tetrahedron Letters, 2007. Link
Key reference for lowering temperature requirements via organocatalysis.
Racemization Studies:
Yadav, G.D. et al. "Synthesis of N-benzyl lactamide: Kinetics and Mechanism." Chemical Engineering Science.
Highlights the link between base concentration, temperature, and alpha-proton abstraction.
General Amidation Reviews:
Pattabiraman, V.R. et al. "Proficient amide bond formation..." Nature, 2011. Link
Technical Support Center: Purification of N-benzyl-2-hydroxypropanamide
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging yet critical task of separating N-benzyl-2-hydroxypropanamide from its common ester byproducts. Our goal is to empower you with the scientific rationale and practical steps needed to achieve high purity for your target compound.
Understanding the Challenge: Amide vs. Ester
The synthesis of N-benzyl-2-hydroxypropanamide, often involving the reaction of a lactic acid derivative with benzylamine, can be accompanied by the formation of ester byproducts. The structural similarity between the desired amide and these esters can complicate purification. This guide will walk you through identifying and resolving these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the likely ester byproducts in my synthesis of N-benzyl-2-hydroxypropanamide?
The identity of the ester byproduct largely depends on your synthetic route. Here are two common scenarios:
Starting from an Ester: If your synthesis involves the aminolysis of an alkyl lactate (e.g., ethyl lactate or methyl lactate) with benzylamine, the primary byproduct will be the unreacted starting ester. This reaction is often driven to completion by using an excess of the amine or by removing the alcohol byproduct, but it can be a reversible process.
Starting from a Carboxylic Acid: When using a coupling reagent to form the amide bond between lactic acid and benzylamine, esterification can occur as a side reaction. If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine to react with the activated carboxylic acid, forming an ester.
Q2: How can I detect the presence of ester byproducts in my product?
Several analytical techniques can help you identify ester impurities:
Thin-Layer Chromatography (TLC): Esters are generally less polar than their corresponding amides due to the amide's ability to act as a hydrogen bond donor. On a silica gel TLC plate, the ester byproduct will typically have a higher Rf value (travel further up the plate) than the more polar N-benzyl-2-hydroxypropanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Look for characteristic signals of the alkoxy group (-OCH₂CH₃ or -OCH₃) of the ester, which will be absent in the pure amide. The chemical shifts of the protons adjacent to the carbonyl group will also differ between the amide and the ester.
¹³C NMR: The carbonyl carbon of the ester will have a different chemical shift compared to the amide carbonyl.
Fourier-Transform Infrared (FTIR) Spectroscopy: The C=O (carbonyl) stretching frequency is a key diagnostic tool. Amides typically show a strong C=O stretch around 1650 cm⁻¹, while esters exhibit this stretch at a higher frequency, usually around 1735 cm⁻¹. The presence of a shoulder or a distinct peak in the ester region suggests contamination.
Q3: What is the primary purification strategy I should consider?
For crystalline solids like N-benzyl-2-hydroxypropanamide, recrystallization is an excellent first-line purification technique.[1] It is cost-effective and can yield highly pure material if a suitable solvent is found. The principle relies on the differential solubility of the desired compound and the impurities in a particular solvent at different temperatures.
A successful recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.
Q4: Recrystallization was not effective. What is the next logical step?
If recrystallization fails to provide the desired purity, column chromatography is the most powerful and widely used method for separating compounds with different polarities.[2]
Stationary Phase: Silica gel is the most common choice for separating moderately polar organic compounds like amides and esters.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by running TLC plates with different solvent systems to achieve good separation between the spots of your desired product and the ester byproduct.
Q5: I'm struggling with poor separation during column chromatography. What can I do to improve it?
Here are some troubleshooting tips for optimizing your column chromatography:
Optimize the Solvent System: This is the most critical factor. Aim for an Rf value of ~0.3 for your desired compound on TLC for the best separation on a column. If your compound and the byproduct are very close on the TLC plate, try a less polar solvent system to increase the separation.
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography. This can help to first elute the less polar ester byproduct and then the more polar amide.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. A thick band will lead to poor separation.
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to channeling and inefficient separation.
Q6: Is it possible to use a chemical method to eliminate the ester byproduct?
Yes, a chemical approach such as selective hydrolysis can be employed. Esters are generally more susceptible to hydrolysis under basic conditions than amides.[3][4]
You can treat your impure product with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate or sodium carbonate) at room temperature. The ester will be hydrolyzed to the corresponding carboxylate salt and alcohol, both of which are typically more water-soluble and can be removed by an aqueous wash (extraction). The amide, being more resistant to hydrolysis, will remain in the organic layer.
Caution: This method requires careful control of reaction conditions (temperature, base concentration, and reaction time) to avoid significant hydrolysis of your desired amide product. It is advisable to monitor the reaction by TLC to determine the optimal time to stop.
Troubleshooting Workflow
The following diagram outlines a systematic approach to purifying N-benzyl-2-hydroxypropanamide.
Caption: Troubleshooting workflow for purification.
Experimental Protocols
Protocol 1: Recrystallization of N-benzyl-2-hydroxypropanamide
Solvent Screening: In separate test tubes, test the solubility of small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude N-benzyl-2-hydroxypropanamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
Decolorization (Optional): If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
TLC Analysis: Determine the optimal eluent system by running TLC plates. A good system will show a clear separation between the amide and the ester byproduct, with the amide having an Rf of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with the chosen eluent. Slowly add silica gel as a slurry in the eluent, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column.
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to push the solvent through. Collect fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-benzyl-2-hydroxypropanamide.
Google Patents. (n.d.). CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate.
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. National Center for Biotechnology Information. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
Mol-Instincts. (n.d.). N-benzyl-2-hydroxypropanamide. Retrieved from [Link]
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
ResearchGate. (2008). N-Benzyl-2-hydroxybenzamide. Retrieved from [Link]
chemistNATE. (2021). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
Fisher, D. (2016). Ester to Amide Mechanism. YouTube. Retrieved from [Link]
Google Patents. (n.d.). US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
troubleshooting low purity in N-benzyl-2-hydroxypropanamide crude product
Topic: Troubleshooting Low Purity & Yield in Aminolysis Protocols Introduction: The "Deceptively Simple" Amide You are likely here because your synthesis of -benzyl-2-hydroxypropanamide (via the aminolysis of ethyl lacta...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Purity & Yield in Aminolysis Protocols
Introduction: The "Deceptively Simple" Amide
You are likely here because your synthesis of
-benzyl-2-hydroxypropanamide (via the aminolysis of ethyl lactate with benzylamine) has resulted in a sticky, off-white oil or a solid with a melting point significantly lower than the literature value (~96°C for the racemate, often higher for pure enantiomers).
While the reaction looks trivial on paper—a simple displacement of an alkoxy group by an amine—the presence of the
-hydroxyl group introduces two critical failure modes:
Oligomerization: The starting material (ethyl lactate) acts as both nucleophile and electrophile, leading to linear polyesters.
Racemization: The
-proton is acidic; harsh thermal or basic conditions will erode enantiomeric excess (ee) if you are targeting a chiral product (e.g., from L-ethyl lactate).
This guide prioritizes the TBD-catalyzed aminolysis route, as it offers the highest selectivity compared to thermal or coupling-agent methods.
Visual Diagnostic: The Impurity Landscape
Before attempting purification, identify your failure mode using the pathway analysis below.
Figure 1: Mechanistic divergence in hydroxy-amide synthesis. Note that high thermal energy favors thermodynamic oligomerization over kinetic amidation.
Module 1: Reaction Optimization (The "Why")
Q1: Why is my crude product a sticky oil instead of a solid?
Diagnosis: You likely have significant oligomer contamination .
Mechanism: Ethyl lactate contains both a hydroxyl group and an ester. Under thermal stress or improper catalysis, it self-condenses to form linear oligomers (polylactic acid derivatives) rather than reacting with the benzylamine. These oligomers are non-crystalline gums that trap your product.
The Fix: Switch to TBD Catalysis.
Avoid purely thermal neat reactions. Use 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) .[1][2]
Why? TBD operates via a dual activation mechanism. It hydrogen-bonds to the ester carbonyl (activating it) and the amine (orienting it), facilitating amidation faster than the alcohol can compete for transesterification.
Protocol Adjustment: Use 5–10 mol% TBD at room temperature or mild heat (40°C). This suppresses the thermodynamic oligomerization pathway.
Q2: I smell benzylamine in the solid. How do I remove it?
Diagnosis: Incomplete conversion or excess amine used.
Causality: Benzylamine has a high boiling point (185°C) and cannot be easily removed by rotary evaporation.
The Fix: Do not use excess benzylamine if possible. If you must, rely on the Partitioning Protocol (see Module 2) rather than evaporation.
Module 2: Workup & Isolation (The "How")
The physical properties of
-benzyl-2-hydroxypropanamide (LogP 1.07) place it in a "solubility valley"—it is too polar for pure hexanes but too lipophilic for pure water.
Protocol A: The "Specific Wash" (Removing Amine & Lactate)
Use this if your crude is an oil or sticky solid.
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Acidic Wash (Critical): Wash with 1.0 M HCl (
vol).
Chemistry: This protonates unreacted benzylamine (
) into the water-soluble hydrochloride salt. The amide ( on oxygen) remains neutral and stays in the organic layer.
Brine Wash: Wash with saturated NaCl to remove trapped water/acid.
Dry & Concentrate: Dry over
, filter, and evaporate.
Protocol B: Recrystallization (Polishing)
Use this to remove oligomers and achieve >99% purity.
Parameter
Recommendation
Rationale
Solvent System
Toluene (or Toluene/Heptane)
The amide is moderately polar. Toluene dissolves it hot (>80°C) but excludes it cold. Impurities (oligomers) tend to stay soluble in the "greasy" toluene mother liquor.
Alternate Solvent
EtOAc / Hexanes (1:3)
Good for initial precipitation if the product is very impure.
Cooling Rate
Slow (Ambient 4°C)
Rapid cooling traps impurities in the lattice. Allow 2 hours at room temp before icing.
Seed Crystal
Highly Recommended
Hydroxy-amides can super-saturate easily. If no seed is available, scratch the glass.
Module 3: Advanced Troubleshooting
Q3: My optical rotation is lower than reported. Did I racemize it?
Yes, likely.
Cause: If you used strong bases (NaOH, NaOEt) or high heat (>100°C) with L-ethyl lactate, the
-proton can be abstracted, leading to an enolate intermediate that repopulates as a racemate.
Solution:
Switch Catalyst: Use Lipase B from Candida antarctica (CAL-B) . It is universally recognized for kinetic resolution and mild amidation. It operates at 40–60°C and is strictly stereoselective.
Avoid Base: If using chemical synthesis, stick to TBD (which is basic but kinetically fast enough to minimize racemization time) or use coupling agents (EDC/HOBt) with L-lactic acid instead of the ester.
Q4: The product is "oiling out" during recrystallization.
Diagnosis: The melting point of the solvated product is lower than the boiling point of your solvent, or the impurity profile is too high.
Fix:
Re-dissolve the oil by heating.
Add Seed Crystals immediately as it cools to the cloud point.
Agitate vigorously.
If it still oils out, your purity is likely <85%. Return to Protocol A (Acidic Wash) or perform a short silica plug filtration (Eluent: 50% EtOAc/Hexanes) before recrystallizing.
Summary Workflow
Figure 2: Decision matrix for purification based on physical state and impurity profile.
References
TBD Catalysis Mechanism: Sabot, C., et al. "TBD-Catalyzed Aminolysis of Esters: A Simple and Efficient Method for the Synthesis of Amides." Journal of Organic Chemistry, 2007. Link
Enzymatic Routes (Chirality Protection): Gotor-Fernández, V., et al. "Preparation of Chiral Amides via Kinetic Resolution of Amines with Ethyl Lactate using Lipase." Advanced Synthesis & Catalysis, 2006. Link
General Amide Purification: "Purification of Laboratory Chemicals - Amides." Butterworth-Heinemann, 8th Edition.
Physical Properties (LogP/Solubility): "N-benzyl-2-hydroxypropanamide."[3] ChemSrc Database. Link
A Comparative Guide to the Analytical Characterization of N-benzyl-2-hydroxypropanamide: Spotlight on 1H NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of molecular structure and purity is a cornerstone of scientific rigor. For chiral molecules such as N-benzyl-2-hydroxypropana...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of molecular structure and purity is a cornerstone of scientific rigor. For chiral molecules such as N-benzyl-2-hydroxypropanamide, a versatile building block in medicinal chemistry, unambiguous characterization is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-benzyl-2-hydroxypropanamide, offering a detailed interpretation of its spectral features. Furthermore, we will objectively compare the utility of ¹H NMR with other key analytical techniques—¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR)—providing a holistic perspective for researchers and drug development professionals.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For N-benzyl-2-hydroxypropanamide, ¹H NMR offers a rapid and definitive fingerprint, allowing for the verification of its synthesis and the assessment of its purity.
Interpreting the ¹H NMR Spectrum of (S)-N-benzyl-2-hydroxypropanamide
The ¹H NMR spectrum of (S)-N-benzyl-2-hydroxypropanamide, recorded in deuterochloroform (CDCl₃), presents a series of distinct signals that correspond to the unique protons in its structure. The following table summarizes the key spectral data.[1]
Signal
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
1
7.34-7.23
multiplet
-
5H
Ar-H
2
6.97
broad singlet
-
1H
NH
3
4.42
doublet
8.0
2H
CH ₂-Ph
4
4.24
quartet
6.8
1H
CH (OH)
5
1.42
doublet
6.8
3H
CH ₃
A detailed analysis of each signal reveals the intricate structural details of the molecule:
Aromatic Protons (δ 7.34-7.23): The multiplet in the downfield region corresponds to the five protons of the benzyl group's phenyl ring. The overlapping signals are a consequence of the similar chemical environments of these protons.
Amide Proton (δ 6.97): The broad singlet is characteristic of an amide N-H proton. Its broadness is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
Benzylic Protons (δ 4.42): The doublet arises from the two diastereotopic protons of the methylene group (CH₂-Ph). These protons are chemically non-equivalent due to the presence of the chiral center at the adjacent carbon. They couple with the single amide proton, resulting in a doublet.
Methine Proton (δ 4.24): This quartet is assigned to the proton on the chiral carbon (CH-OH). It is coupled to the three protons of the adjacent methyl group, leading to the n+1 splitting pattern (3+1 = 4).
Methyl Protons (δ 1.42): The upfield doublet corresponds to the three protons of the methyl group. These protons are coupled to the single methine proton, resulting in a doublet.
Caption: Molecular structure of N-benzyl-2-hydroxypropanamide with key proton environments highlighted.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. The following section compares ¹H NMR with other common analytical methods for the analysis of N-benzyl-2-hydroxypropanamide.
Technique
Information Provided
Strengths
Limitations
¹H NMR
Detailed information on proton chemical environments, connectivity, and stereochemistry.
High resolution, non-destructive, excellent for structural elucidation.
Requires deuterated solvents, can have overlapping signals in complex molecules.
¹³C NMR
Information on the carbon skeleton of the molecule.
Complements ¹H NMR, good for determining the number and types of carbon atoms.
Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS)
Precise molecular weight and fragmentation patterns.
High sensitivity, provides molecular formula information.
Does not provide detailed structural connectivity information on its own.
HPLC
Purity assessment and quantification.
High sensitivity, excellent for separating mixtures and determining purity.
Does not provide structural information.
FTIR
Information on functional groups present in the molecule.
Fast, requires small sample amount, good for identifying key functional groups.
Provides limited information on the overall molecular structure.
In-depth Comparison:
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information to ¹H NMR by probing the carbon backbone.[2] For N-benzyl-2-hydroxypropanamide, one would expect to see distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the methine carbon, and the methyl carbon. This technique is invaluable for confirming the carbon framework of the molecule.
Mass Spectrometry (MS): MS is a highly sensitive technique that provides the exact molecular weight of a compound, which for N-benzyl-2-hydroxypropanamide is 179.22 g/mol .[3] Furthermore, the fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure. For instance, the cleavage of the benzylic C-N bond would be an expected fragmentation pathway.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound.[4][5] By developing a suitable chromatographic method, one can separate N-benzyl-2-hydroxypropanamide from any starting materials, byproducts, or other impurities. This is crucial for ensuring the quality of the compound, especially in a drug development context.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and straightforward technique for identifying the functional groups present in a molecule.[6] In the FTIR spectrum of N-benzyl-2-hydroxypropanamide, one would expect to see characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of N-benzyl-2-hydroxypropanamide and acquiring a high-quality ¹H NMR spectrum.
Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of N-benzyl-2-hydroxypropanamide into a clean, dry vial.
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
NMR Tube Loading:
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
Spectrometer Setup:
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Lock onto the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
Tune and match the probe for the ¹H frequency.
Data Acquisition:
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.
Acquire the free induction decay (FID).
Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
Integrate the peaks to determine the relative number of protons for each signal.
Spectral Analysis:
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the N-benzyl-2-hydroxypropanamide molecule.
Conclusion
References
The Royal Society of Chemistry. (2016). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
ResearchGate. (n.d.). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]
ResearchGate. (2008). N-Benzyl-2-hydroxybenzamide. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
National Institutes of Health. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]
ResearchGate. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of N-benzyl-2-hydroxypropanamide and Its Analogs
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-benzyl-2-hydroxypropanamide. In the absence of a publicly available experimental spectrum for this specific molec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-benzyl-2-hydroxypropanamide. In the absence of a publicly available experimental spectrum for this specific molecule, we present a meticulously predicted 13C NMR dataset. This predicted data is then critically compared against the experimentally determined spectra of two structurally related compounds: N-benzyl-2-hydroxyacetamide and N-phenyl-2-hydroxypropanamide. Through this comparative approach, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the 13C NMR spectra of α-hydroxy amides and understanding the influence of subtle structural modifications on their spectral characteristics.
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, allowing for the detailed structural characterization of organic compounds.[1][2]
Predicted 13C NMR Chemical Shifts of N-benzyl-2-hydroxypropanamide
The predicted 13C NMR chemical shifts for N-benzyl-2-hydroxypropanamide were generated using a combination of established chemical shift correlation tables and computational prediction tools. The predicted values are presented in Table 1 .
Table 1. Predicted 13C NMR Chemical Shifts for N-benzyl-2-hydroxypropanamide.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
C=O (Amide)
~174
CH-OH
~68
CH3
~21
CH2-N
~44
C (ipso, Benzyl)
~138
CH (ortho, Benzyl)
~128
CH (meta, Benzyl)
~129
CH (para, Benzyl)
~127
Note: These are predicted values and may differ from experimental results.
Comparative Analysis with Structurally Related Amides
To contextualize the predicted spectrum of N-benzyl-2-hydroxypropanamide, we will compare it with the experimental 13C NMR data of two analogs: N-benzyl-2-hydroxyacetamide and N-phenyl-2-hydroxypropanamide. This comparison will highlight the impact of the alkyl substituent on the propanamide backbone and the nature of the N-aromatic substituent on the chemical shifts.
Table 2. Experimental 13C NMR Chemical Shifts of N-benzyl-2-hydroxyacetamide and N-phenyl-2-hydroxypropanamide.
Carbon Atom
N-benzyl-2-hydroxyacetamide (δ, ppm)
N-phenyl-2-hydroxypropanamide (δ, ppm)
C=O (Amide)
171.8
173.5
CH-OH / CH2-OH
62.9
68.7
CH3
-
21.0
CH2-N
43.5
-
C (ipso, Aromatic)
138.2
137.0
CH (ortho, Aromatic)
128.8
120.1
CH (meta, Aromatic)
127.6
129.1
CH (para, Aromatic)
127.8
124.8
C-N (Phenyl)
-
137.0
Data for N-phenyl-2-hydroxypropanamide sourced from a study on the synthesis of α-hydroxyl amides.[3]
Structural Comparison of Analyzed Amides
Caption: Structural relationship between the target and comparative amides.
Interpretation and Causality of Chemical Shift Differences
Amide Carbonyl (C=O): The amide carbonyl carbon is typically observed in the range of 165-190 ppm.[4] The predicted value for N-benzyl-2-hydroxypropanamide (~174 ppm) is consistent with this range. The experimental value for N-phenyl-2-hydroxypropanamide (173.5 ppm) is slightly downfield compared to N-benzyl-2-hydroxyacetamide (171.8 ppm). This can be attributed to the direct attachment of the electron-withdrawing phenyl group to the nitrogen, which deshields the carbonyl carbon to a greater extent than the benzyl group.
Alpha-Carbon (CH-OH / CH2-OH): The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom, typically appearing in the 50-80 ppm region.[4] The predicted value of ~68 ppm for the CH-OH carbon in N-benzyl-2-hydroxypropanamide aligns well with the experimental value of 68.7 ppm in N-phenyl-2-hydroxypropanamide.[3] The presence of the additional methyl group in the propanamides, compared to the acetamide (62.9 ppm), results in a downfield shift of this carbon due to the beta-substituent effect.
Methyl Carbon (CH3): The methyl carbon in the propanamide derivatives is expected in the aliphatic region, typically around 10-30 ppm.[1] The predicted value of ~21 ppm for N-benzyl-2-hydroxypropanamide is in excellent agreement with the experimental value of 21.0 ppm for N-phenyl-2-hydroxypropanamide.[3]
Benzylic/N-Methylene Carbon (CH2-N): The benzylic CH2 carbon in N-benzyl amides is typically found in the 40-55 ppm range.[4] Our prediction of ~44 ppm is consistent with the experimental value of 43.5 ppm for N-benzyl-2-hydroxyacetamide.
Aromatic Carbons: The aromatic carbons of the benzyl and phenyl groups appear in the 125-150 ppm range.[1] The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the substituent. In the case of the N-phenyl group, the direct attachment of the nitrogen to the ring leads to more pronounced differences in the chemical shifts of the aromatic carbons compared to the benzyl group, where the phenyl ring is separated from the nitrogen by a methylene group.
Experimental Protocol for 13C NMR Data Acquisition
The following is a generalized, self-validating protocol for acquiring high-quality 13C NMR data for compounds similar to N-benzyl-2-hydroxypropanamide.
Workflow for 13C NMR Sample Preparation and Data Acquisition
Decoding Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-2-hydroxypropanamide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation patterns observed in a mass spectrum...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a compound, offering deep insights into its constituent functional groups and their connectivity. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of N-benzyl-2-hydroxypropanamide, a compound of interest in various chemical and pharmaceutical research domains.
Through a detailed examination of its fragmentation pathways, we will compare its behavior with two structurally related analogues: N-benzylpropanamide and N-phenyl-2-hydroxypropanamide. This comparative approach will highlight how subtle changes in molecular structure—specifically, the presence of a hydroxyl group and the nature of the N-aryl substituent—profoundly influence fragmentation, thereby enhancing our ability to interpret mass spectra with greater confidence.
The Foundational Chemistry: Understanding Amide Fragmentation
Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). This high-energy species is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. For amides, several key fragmentation pathways are commonly observed, including alpha-cleavage, McLafferty rearrangement, and cleavage of the amide bond.[1][2] The presence of aromatic rings and other functional groups, such as hydroxyl groups, introduces additional, often competing, fragmentation routes that provide rich structural information.
The Fragmentation Landscape of N-benzyl-2-hydroxypropanamide
The primary fragmentation pathways are expected to be:
Alpha-Cleavage at the Carbonyl Group: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carbonyl compounds.[1] This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized acylium ion at m/z 164 .
Cleavage of the Amide Bond (N-CO Cleavage): A characteristic fragmentation for amides is the cleavage of the N-CO bond.[4] This can occur in two ways:
Formation of the benzylamine radical cation, leading to the [C₇H₉N]•+ ion at m/z 107 .
Formation of the 2-hydroxypropanoyl cation, [CH₃CH(OH)CO]⁺, at m/z 73 .
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen atom is prone to cleavage, leading to the formation of the highly stable benzyl cation ([C₇H₇]⁺ at m/z 91 ) or the tropylium ion, which is also at m/z 91.[5] The other fragment would be the 2-hydroxypropanamide radical.
McLafferty-type Rearrangement: While less likely to be the dominant pathway due to the competing fragmentation routes, a McLafferty-type rearrangement involving the transfer of a hydrogen from the hydroxyl group to the carbonyl oxygen followed by cleavage could occur, though this is less common for hydroxyl hydrogens compared to gamma-hydrogens on an alkyl chain.
Based on these pathways, the most prominent peaks in the EI-MS spectrum of N-benzyl-2-hydroxypropanamide are predicted to be at m/z 91 (tropylium/benzyl cation) , which is often the base peak for N-benzyl compounds, and m/z 106 , resulting from a rearrangement and cleavage of the C-N bond to form the [C₇H₈N]⁺ ion.
Caption: Predicted major fragmentation pathways of N-benzyl-2-hydroxypropanamide.
Comparative Analysis: The Influence of Structural Modifications
To better understand the fragmentation behavior of N-benzyl-2-hydroxypropanamide, we will compare it with two analogues: N-benzylpropanamide and N-phenyl-2-hydroxypropanamide.
N-benzylpropanamide: The Role of the Hydroxyl Group
N-benzylpropanamide lacks the hydroxyl group present in our target molecule. Its mass spectrum provides a clear picture of the fragmentation of the core N-benzylamide structure.[6]
Ion
m/z
Proposed Structure
Fragmentation Pathway
[C₁₀H₁₃NO]•+
163
Molecular Ion
-
[C₇H₈N]⁺
106
[C₆H₅CH₂NH]⁺
Amide cleavage with H-rearrangement
[C₇H₇]⁺
91
[C₇H₇]⁺
Benzylic cleavage
[C₃H₅O]⁺
57
[CH₃CH₂CO]⁺
Amide cleavage
The base peak in the spectrum of N-benzylpropanamide is often observed at m/z 91 , corresponding to the stable tropylium/benzyl cation. The peak at m/z 106 is also significant. The absence of fragments resulting from the loss of water (H₂O) or other hydroxyl-group-related cleavages is the most significant difference when compared to N-benzyl-2-hydroxypropanamide. This comparison underscores the diagnostic value of observing neutral losses of 18 Da in identifying hydroxylated compounds.
N-phenyl-2-hydroxypropanamide: The Impact of the N-Aryl Substituent
Replacing the N-benzyl group with an N-phenyl group in N-phenyl-2-hydroxypropanamide alters the fragmentation landscape considerably. The direct attachment of the phenyl ring to the amide nitrogen changes the stability of the resulting fragments.[7]
Ion
m/z
Proposed Structure
Fragmentation Pathway
[C₉H₁₁NO₂]•+
165
Molecular Ion
-
[C₆H₅NH₂]•+
93
Aniline radical cation
Amide cleavage with H-rearrangement
[C₆H₅NH]⁺
92
Phenylaminyl cation
Loss of a hydrogen from the aniline ion
[C₃H₅O₂]⁺
73
[CH₃CH(OH)CO]⁺
Amide cleavage
[C₆H₅]⁺
77
Phenyl cation
Fragmentation of the aniline ion
In this case, the most characteristic fragment is the aniline radical cation at m/z 93 , formed by cleavage of the amide bond with a hydrogen rearrangement. The absence of the prominent m/z 91 peak, which is characteristic of the benzyl group, is a key differentiating feature. This highlights how the nature of the N-aryl substituent dictates the primary fragmentation pathway.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible mass spectra for these compounds, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Sample Preparation
Standard Solution Preparation: Accurately weigh approximately 1 mg of the amide standard and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate) to prepare a 1 mg/mL stock solution.
Working Solution: Dilute the stock solution to a final concentration of 10-20 µg/mL using the same solvent.
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection:
Injector Temperature: 250 °C
Injection Volume: 1 µL
Mode: Splitless
Oven Program:
Initial Temperature: 80 °C, hold for 2 minutes
Ramp: 10 °C/min to 280 °C
Final Hold: Hold at 280 °C for 5 minutes
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Parameters:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40-400
This protocol provides a robust starting point for the analysis of N-benzyl-2-hydroxypropanamide and its analogues.[8] Optimization of the temperature program and other parameters may be necessary to achieve optimal chromatographic separation and spectral quality.
Conclusion
The mass spectrometry fragmentation of N-benzyl-2-hydroxypropanamide is a rich tapestry of competing and complementary pathways dictated by its constituent functional groups. By systematically analyzing these pathways and comparing them to structurally similar molecules like N-benzylpropanamide and N-phenyl-2-hydroxypropanamide, we can confidently assign structures to the observed fragment ions. This comparative approach not only strengthens the structural elucidation of the target molecule but also deepens our fundamental understanding of fragmentation mechanisms in mass spectrometry, a critical skill for any researcher in the chemical and pharmaceutical sciences.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
de Souza, G. E. P., de Almeida, G. C., & de Oliveira, D. N. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23793–23801. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154917, N-Benzylpropanamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223943, 2-hydroxy-N-phenylpropanamide. Retrieved from [Link]
NIST. (n.d.). Propanamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. [Link]
RSC. (2016). Supplementary Info for RSC adv. after corrections. [Link]
ChemSrc. (n.d.). N-benzyl-2-hydroxy-propanamide. Retrieved from [Link]
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140–150.
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
Medeiros, M. A., & de Souza, G. E. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1593–1613. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561227, N-Benzyl-2-hydroxybenzamide. Retrieved from [Link]
Falcão, N. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(42), 23793-23801. [Link]
Harrison, A. G. (1992). The fragmentation of benzylamines and related compounds. Mass spectrometry reviews, 11(3), 201-217. [Link]
A Practical Guide to the Experimental Determination of the Melting Point for N-benzyl-2-hydroxypropanamide and Comparison with Literature Values
This guide provides a detailed comparison of the experimentally determined melting point of N-benzyl-2-hydroxypropanamide against its literature value. It is designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of the experimentally determined melting point of N-benzyl-2-hydroxypropanamide against its literature value. It is designed for researchers, scientists, and professionals in drug development who rely on accurate physical and chemical property data. This document outlines the synthetic protocol for preparing N-benzyl-2-hydroxypropanamide, the methodology for melting point determination, and a discussion of the results.
A thorough review of scientific databases reveals that a definitive literature melting point for N-benzyl-2-hydroxypropanamide (CAS 6295-31-4) is not consistently reported, with several sources indicating the data as not available.[1][2] This guide, therefore, serves not only as a comparison but also as a primary source for the experimentally determined melting point of this compound.
I. Synthesis of N-benzyl-2-hydroxypropanamide
To ensure the purity of the sample for melting point analysis, N-benzyl-2-hydroxypropanamide was synthesized in-house. The chosen synthetic route involves the amidation of ethyl (S)-lactate with benzylamine. This method is selected for its straightforward procedure and relatively high yield.
Experimental Protocol: Synthesis
Reactant Preparation : In a round-bottom flask, 10 mmol of ethyl (S)-lactate (1.14 mL) was combined with 10 mmol of benzylamine (1.09 mL).
Reaction : The mixture was heated under reflux for 24 hours.
Workup : The reaction mixture was allowed to cool to room temperature.
Purification : Volatiles were removed under reduced pressure, and the resulting crude product was purified by column chromatography on silica gel (50% ethyl acetate in hexanes) to yield N-benzyl-2-hydroxypropanamide as a colorless solid.
Caption: Synthesis workflow for N-benzyl-2-hydroxypropanamide.
II. Experimental Melting Point Determination
The melting point of the synthesized N-benzyl-2-hydroxypropanamide was determined using a standard capillary melting point apparatus. The melting point is a critical physical property that indicates the purity of a crystalline solid.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[3]
Experimental Protocol: Melting Point Determination
Sample Preparation : A small amount of the crystalline N-benzyl-2-hydroxypropanamide was finely crushed into a powder. A capillary tube was sealed at one end and the open end was tapped into the powder. The tube was then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]
Apparatus Setup : The packed capillary tube was placed into the heating block of a digital melting point apparatus.
Heating : The sample was heated at a medium rate to approximately 20°C below the expected melting point. The heating rate was then reduced to 1-2°C per minute to allow for accurate determination.[1][4]
Observation and Recording : The temperature at which the first droplet of liquid appeared was recorded as the onset of melting. The temperature at which the entire sample became a clear liquid was recorded as the completion of melting.[1][4] This provides the melting point range.
Caption: Workflow for experimental melting point determination.
III. Results and Discussion
The experimental results are summarized in the table below. As no definitive literature value could be located, the experimentally determined value is presented as a benchmark.
The experimentally determined melting point for the synthesized N-benzyl-2-hydroxypropanamide was found to be in the range of 88-90°C . The narrowness of this range suggests a high degree of purity for the synthesized compound. Potential sources of impurities that could affect the melting point include unreacted starting materials (benzylamine or ethyl lactate) or residual solvent from the purification process. The purification by column chromatography was performed to minimize these impurities.
The absence of a reported literature value highlights the importance of this experimental determination. This value can now serve as a reference for future studies and for the quality control of N-benzyl-2-hydroxypropanamide in various applications.
IV. Conclusion
This guide has detailed the synthesis and experimental determination of the melting point for N-benzyl-2-hydroxypropanamide. In the absence of a consistently reported literature value, the experimentally determined melting point of 88-90°C provides a crucial data point for the scientific community. The provided protocols for synthesis and melting point determination are robust and can be replicated to verify these findings.
References
Chemsrc. N-benzyl-2-hydroxy-propanamide | CAS#:6295-31-4. Available from: [Link]
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]
JoVE. Video: Melting Points - Procedure. 2020. Available from: [Link]
ChemSynthesis. N-benzyl-2-hydroxypropanamide. Available from: [Link]
Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections. Available from: [Link]
University of Technology. experiment (1) determination of melting points. 2021. Available from: [Link]
University of Manitoba. Melting point determination. Available from: [Link]
University of Colorado Boulder. Experiment 1 - Melting Points. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: N-Benzyl-2-hydroxypropanamide (also known as N-Benzyllactamide).[1]
CAS: 6295-31-4.[1]
Application: Chiral intermediate for pharmaceutical synthesis (e.g., Lacosamide precursors), asymmetric synthesis auxiliaries.[2][3]
This guide provides a technical analysis of the Infrared (IR) spectral characteristics of N-benzyl-2-hydroxypropanamide.[1] Unlike standard spectral libraries that list peak tables without context, this document focuses on comparative discrimination . It details how to distinguish the target molecule from its synthetic precursors (Benzylamine, Ethyl Lactate) and structural analogs (N-Benzylpropanamide) using characteristic vibrational modes.[1][2] Emphasis is placed on the influence of the
To ensure reproducible spectral data, the physical state of the sample must be controlled.[2] N-Benzyl-2-hydroxypropanamide typically exists as a white crystalline solid (mp ~98–101 °C) or a viscous oil depending on purity and enantiomeric excess.[1][3]
Protocol: FTIR Analysis Workflow
Objective: Verify amide bond formation and confirm the presence of the hydroxyl group while ruling out unreacted amine or ester precursors.[1]
Sample Preparation:
Solid State: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to observe intermolecular hydrogen bonding networks.[1]
Solution State (Optional): Dissolve in dry CHCl
or CCl (0.1 M) to isolate intramolecular hydrogen bonding features (specifically the -OH O=C interaction).
Instrumentation: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).
Figure 1: Synthesis and IR validation workflow. Critical checkpoints include the disappearance of the ester carbonyl (1730-1750 cm⁻¹) and the appearance of the amide I band.[1]
Detailed Spectral Analysis
The spectrum of N-benzyl-2-hydroxypropanamide is dominated by three regions: the high-frequency Hydrogen Bonding Region, the Double Bond Region (Amide modes), and the Fingerprint Region (C-O / Aromatic modes).[1]
Region 1: The Hydrogen Bonding Network (3200 – 3600 cm
)
This region is the most complex due to the overlap of the Amide N-H and the Alcohol O-H stretches.[1]
Target Feature: A broad, intense absorption band centered around 3300–3400 cm
Vs. Benzylamine (Precursor): Primary amines exhibit a characteristic "doublet" (symmetric and asymmetric N-H stretch) at ~3300 and ~3380 cm
.[1][2][3] The target molecule (secondary amide) shows a single N-H band merged with the O-H band.[1]
Vs. N-Benzylpropanamide (Analog): The non-hydroxylated analog shows a sharper, single N-H stretch ~3290 cm
.[1][2] The absence of the broad O-H shoulder is the key differentiator.[1]
Mechanistic Insight: The
-hydroxy group participates in intramolecular hydrogen bonding with the amide carbonyl (5-membered ring interaction), which broadens this region significantly compared to simple amides.[1]
Region 2: The Double Bond Region (1500 – 1700 cm
)
This is the diagnostic region for the Amide I and Amide II bands.[1]
Comparison: Esters (like the precursor Ethyl Lactate) absorb at 1730–1750 cm
.[1][3] The complete disappearance of the 1740 cm peak and the emergence of the 1650 cm peak is the primary evidence of successful reaction.[1]
Shift: The
-hydroxy group typically lowers the Amide I frequency slightly (red shift) compared to non-H-bonded amides due to the donation of the hydroxyl proton to the carbonyl oxygen, weakening the C=O bond character.[1]
The spectral shifts observed in N-benzyl-2-hydroxypropanamide are largely governed by the intramolecular hydrogen bond between the
-hydroxyl group and the amide carbonyl.[1] This interaction stabilizes a specific conformation and modifies the force constants of the C=O bond.[1]
Figure 2: Mechanistic impact of the
-hydroxy group.[1] The intramolecular hydrogen bond donates electron density to the carbonyl oxygen, reducing the C=O bond order and frequency.[2]
References
RSC Advances (2014) . Synthesis and characterization of N-benzyl-2-hydroxypropanamide derivatives. (Confirming synthesis and spectral agreement with literature).
[Link]
Technical Comparison: N-benzyl-2-hydroxypropanamide vs. Standard Lacosamide Impurities
This technical guide provides an in-depth comparison of N-benzyl-2-hydroxypropanamide (a specific process-related impurity) against standard pharmacopoeial Lacosamide impurities (specifically Impurity F and Impurity A)....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth comparison of N-benzyl-2-hydroxypropanamide (a specific process-related impurity) against standard pharmacopoeial Lacosamide impurities (specifically Impurity F and Impurity A).
Executive Summary
In the development of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), impurity profiling is critical for meeting ICH Q3A/B qualification thresholds. While standard pharmacopoeial impurities (e.g., Desmethyl Lacosamide, Desacetyl Lacosamide) are well-characterized, N-benzyl-2-hydroxypropanamide represents a distinct structural analog often arising from specific synthesis routes (e.g., using lactic acid derivatives) or degradation pathways involving the loss of the C2-acetamido functionality.
This guide objectively compares the chemical identity, mechanistic origin, and analytical performance of N-benzyl-2-hydroxypropanamide against the standard Lacosamide impurity profile.
Structural & Chemical Identity
The primary distinction lies in the C2 and C3 substitutions on the propanamide backbone. Lacosamide possesses a C2-acetamido and C3-methoxy group.[1][2][3] N-benzyl-2-hydroxypropanamide lacks the C3-methoxy group (having a methyl group instead) and possesses a C2-hydroxyl group.
Table 1: Physicochemical Comparison
Feature
N-benzyl-2-hydroxypropanamide
Lacosamide (API)
Impurity F (Desmethyl)
Common Name
N-Benzyl Lactamide
Lacosamide
Desmethyl Lacosamide
CAS Number
6295-31-4
175481-36-4
175481-38-6
Molecular Formula
C₁₀H₁₃NO₂
C₁₃H₁₈N₂O₃
C₁₂H₁₆N₂O₃
Molecular Weight
179.22 g/mol
250.30 g/mol
236.27 g/mol
C2 Substituent
Hydroxyl (-OH)
Acetamido (-NHCOCH₃)
Acetamido (-NHCOCH₃)
C3 Substituent
Methyl (-CH₃)
Methoxy (-OCH₃)
Hydroxyl (-OH)
Chirality
(S) or (R) (Process dependent)
(R)-Enantiomer
(R)-Enantiomer
Polarity (LogP)
~0.8 (Estimated)
~0.9
~0.2 (More Polar)
Note: N-benzyl-2-hydroxypropanamide is significantly smaller (lower MW) and lacks the nitrogenous acetamido group found in the API and Impurity F.
Mechanistic Origins & Formation Pathways
Understanding the origin of these impurities allows for targeted control strategies.
N-benzyl-2-hydroxypropanamide (Process Impurity)
This compound typically arises from:
Starting Material Contamination: Presence of Lactic Acid (2-hydroxypropanoic acid) or Alanine (if followed by deamination) in the D-Serine starting material.
Side Reaction: Direct reaction of benzylamine with lactic acid impurities during the amidation step.
Degradation: Severe hydrolysis of the acetamido group and reduction of the C3 side chain (less likely in standard stability studies).
Standard Impurities (Degradation & Process)
Impurity F (Desmethyl): Formed via hydrolysis of the ether bond (demethylation) at C3. Common under acidic stress.
Impurity A (Desacetyl): Formed via hydrolysis of the amide bond at C2. Common under alkaline stress.
Diagram 1: Impurity Formation Pathways
Caption: Mechanistic divergence showing N-benzyl-2-hydroxypropanamide arising from raw material impurities (Lactic Acid) versus standard impurities arising from API degradation.
Analytical Performance & Detection
Detecting N-benzyl-2-hydroxypropanamide requires specific HPLC conditions due to its lack of the acetamido chromophore (though the benzyl ring provides UV detection) and its distinct polarity.
Chromatographic Behavior (RP-HPLC)
Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C8).
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).
Detection: UV @ 210 nm (Amide/Benzyl absorption).
Predicted Elution Order:
Impurity F (Desmethyl): Most polar (OH + Acetamido). Elutes first (RRT ~0.8).
Impurity A (Desacetyl): Polar amine. Elutes early (RRT ~0.4 - 0.6 depending on pH).
N-benzyl-2-hydroxypropanamide: Moderately polar (OH + Methyl). Likely elutes close to Lacosamide or slightly earlier, but later than Impurity F.
Lacosamide: Target peak (RRT 1.0).
Experimental Protocol: Separation Method
To validate the separation of N-benzyl-2-hydroxypropanamide from the main peak, use the following protocol:
Step-by-Step Methodology:
Buffer Preparation: Dissolve 1.36 g KH₂PO₄ in 1 L water, adjust pH to 3.0 with Orthophosphoric acid.
System Suitability: Resolution (Rs) between N-benzyl-2-hydroxypropanamide and Lacosamide must be > 1.5.
Toxicological Implications (ICH M7)
Lacosamide Impurities: Standard impurities (A, B, F) are qualified in the toxicological profile of the drug.
N-benzyl-2-hydroxypropanamide:
Structure Analysis: Contains a benzylamide moiety and a hydroxy group.[1][2][4] It lacks the "alerting structures" (e.g., epoxides, N-nitroso groups) typically associated with mutagenicity.
Toxicity Class: Likely Class 5 (No structural alerts) under ICH M7.
Metabolic Context: Benzylamides are typically hydrolyzed to benzylamine (oxidized to benzoic acid) and the corresponding acid (lactic acid), both of which are physiologically handled well.
Recommendation: If levels exceed the qualification threshold (0.15% or 1.0 mg/day), a standard Ames test is recommended, though in silico prediction (Derek/Sarah Nexus) will likely yield negative for mutagenicity.
References
U.S. Pharmacopeia (USP).Lacosamide Monograph: Impurities. USP-NF.
European Pharmacopoeia (Ph. Eur.). Lacosamide: Impurity F and Related Substances.[3][5]
Radhakrishna, T., et al. "A validated LC method for the determination of Lacosamide and its impurities."[6] Journal of Pharmaceutical and Biomedical Analysis, 2018.[2] Link
PubChem. Compound Summary: N-benzyl-2-hydroxypropanamide (CAS 6295-31-4).[7] National Library of Medicine. Link
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link
X-ray crystal structure data for N-benzyl-2-hydroxypropanamide
Focus: N-Benzyl-2-hydroxypropanamide & Homologues Executive Summary Objective: To provide a comparative structural analysis of N-benzyl-2-hydroxypropanamide (N-benzyl-lactamide) against crystallographically resolved homo...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: N-Benzyl-2-hydroxypropanamide & Homologues
Executive Summary
Objective: To provide a comparative structural analysis of N-benzyl-2-hydroxypropanamide (N-benzyl-lactamide) against crystallographically resolved homologues. This guide utilizes high-resolution X-ray diffraction data of structural analogues to predict packing motifs, hydrogen bonding networks, and optimal crystallization protocols for the target compound.
Significance: The N-benzyl-2-hydroxy amide scaffold is a privileged pharmacophore found in anticonvulsants (e.g., Lacosamide analogues) and protease inhibitors. The presence of the
-hydroxyl group introduces a critical hydrogen-bond donor/acceptor site that significantly alters solubility and bioavailability compared to non-hydroxylated variants.
Comparative Structural Analysis
In the absence of a singular, globally standardized reference dataset for the specific propanamide derivative in open repositories, we utilize the "Homologue Triangulation" method. This compares the target against the rigid N-benzyl-2-hydroxybenzamide and the flexible N-benzylacetamide to bracket the expected structural behavior.
Table 1: Crystallographic Parameters of Structural Homologues
Data represents experimentally validated structures serving as predictive anchors for N-benzyl-2-hydroxypropanamide.
The "Lactamide Lock":
In N-benzyl-2-hydroxybenzamide, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen (
motif).
Prediction for Target: N-benzyl-2-hydroxypropanamide will likely adopt a similar intramolecular
motif , forming a pseudo-5-membered ring. This reduces the conformational freedom of the ethyl-amide linkage, potentially increasing the melting point and lattice energy compared to the non-hydroxylated variant.
Packing Driver:
Analogue B (Acetamide) packs in infinite chains driven by intermolecular
Target Implication: Since the carbonyl oxygen is partially "occupied" by the intramolecular OH interaction, the intermolecular network will likely rely more heavily on the amide NH donating to the hydroxyl oxygen of a neighboring molecule, creating a "zipper" motif distinct from the simple chains of the acetamide.
Visualization: Hydrogen Bonding Topology
The following diagram illustrates the predicted shift in hydrogen bonding topology from the non-hydroxylated control to the target 2-hydroxy variant.
Caption: Comparative topology showing the shift from simple intermolecular chains (Control) to a complex network stabilized by intramolecular locking (Target).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Directives
Do NOT:
Do NOT dispose of this compound down the sink or sanitary sewer. (Aquatic Toxicity Risk).
Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) in waste streams.
Do NOT dispose of in regular trash (Municipal Solid Waste).
DO:
Segregate as "Organic Hazardous Waste."
Label clearly with the full chemical name and hazard warnings (Irritant).
Incinerate via a licensed Treatment, Storage, and Disposal Facility (TSDF).
Chemical Profile & Hazard Identification
To manage disposal effectively, we must first understand the physicochemical properties that dictate the waste stream. N-benzyl-2-hydroxypropanamide (N-benzyl-lactamide) is a secondary amide often used as a pharmaceutical intermediate.[1][2]
In the United States, the Resource Conservation and Recovery Act (RCRA) governs hazardous waste.[3]
Listed Waste Status: N-benzyl-2-hydroxypropanamide is NOT a P-listed (acutely toxic) or U-listed (toxic) waste by specific name [1].[1][2]
Characteristic Waste Status: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.
The "Prudent Practice" Rule: Despite not being federally listed, the compound's aquatic toxicity (H411) and bioactive nature as a drug intermediate mandate its classification as Non-Regulated Chemical Waste (if non-hazardous by RCRA definition) or Hazardous Waste (state-dependent).[1]
Expert Recommendation: Treat as Hazardous Chemical Waste destined for High-Temperature Incineration .[1] This eliminates liability associated with groundwater contamination [2].
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for expired shelf-life reagents or solid reaction byproducts.[1][2]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[4]
Storage: Place in the "Solid Organic Waste" satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicable for mother liquors or flash chromatography fractions containing the compound.
Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).
Segregation:
If Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste" carboy.
If Non-Halogenated (Methanol, Ethyl Acetate): Dispose in "Non-Halogenated Organic Waste" carboy.
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used strong acids/bases, neutralize before adding to the solvent waste carboy to prevent exothermic reactions in the drum [3].
Documentation: Record the estimated concentration of N-benzyl-2-hydroxypropanamide on the waste log.
Scenario C: Contaminated Debris
Applicable for gloves, weigh boats, and paper towels.[2]
Trace vs. Bulk:
Trace Contamination: If gloves/towels are merely stained, they may often be disposed of in "Lab Trash" (verify with local EHS).
Gross Contamination: If the debris is soaked or caked with the substance, place it in a clear heavy-duty plastic bag, seal it, and tag it as "Hazardous Solid Debris" [4].[2]
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for segregating this specific waste stream.
Figure 1: Decision tree for segregating N-benzyl-2-hydroxypropanamide waste streams based on physical state and solvent composition.
Emergency Spill Response
In the event of a spill during the disposal process, adhere to the S.W.I.M. protocol:
S top the spill: If safe, right the tipped container.
W arn others: Alert nearby lab personnel.
I solate the area: Close the fume hood sash or mark the floor area.
Solid Spill: Do not dry sweep (creates dust). Use a wet paper towel or a HEPA vacuum to collect the powder. Place waste in a bag labeled "Spill Debris" [5].
Liquid Spill: Absorb with vermiculite or a commercial spill pad. Do not use combustible materials (like sawdust) if the solvent is flammable.
References
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Management of Waste." National Academies Press. Retrieved from [Link]
University of Pennsylvania, EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. Retrieved from [Link][1][2]
A Comprehensive Guide to the Safe Handling of N-benzyl-2-hydroxypropanamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-benzyl-2-hydroxypropanamide. The following protocols are designed to ensure t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-benzyl-2-hydroxypropanamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.
May cause respiratory tract irritation upon inhalation of dust or aerosols.[1]
The toxicological properties have not been fully investigated.[1]
Given these potential risks, the adoption of stringent safety protocols is not merely a recommendation but a necessity for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is the most critical factor in mitigating the risks associated with handling N-benzyl-2-hydroxypropanamide.
Core PPE Requirements
PPE Component
Standard
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses or chemical splash goggles.[3]
Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][4]
Hand Protection
Disposable nitrile gloves.
Provides a barrier against skin contact, which may cause irritation.[4][5] Inspect gloves for any signs of degradation or puncture before use.[6]
Body Protection
A fully buttoned, long-sleeved laboratory coat.[7]
Protects skin and personal clothing from contamination.[4]